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  • Product: 4,6-Dimethyl-2-phenylpyrimidin-5-ol
  • CAS: 75078-30-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4,6-Dimethyl-2-phenylpyrimidin-5-ol In Vitro: A Technical Whitepaper

Executive Summary 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) represents a structurally optimized class of heterocyclic radical-trapping antioxidants (RTAs) ()[1]. While classical phenolic antioxidants like buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) represents a structurally optimized class of heterocyclic radical-trapping antioxidants (RTAs) ()[1]. While classical phenolic antioxidants like butylated hydroxytoluene (BHT) and endogenous α -tocopherol (Vitamin E) are foundational to mitigating lipid peroxidation, their in vitro and in vivo efficacy is often limited by autoxidation and pro-oxidant side reactions. Pyrimidin-5-ols overcome these limitations through precise electronic and steric tuning of the heterocyclic core, yielding exceptional hydrogen-atom transfer (HAT) kinetics and superior air stability ()[2]. This whitepaper dissects the in vitro mechanism of action of 4,6-dimethyl-2-phenylpyrimidin-5-ol, providing researchers with the mechanistic causality and self-validating protocols required to deploy this compound in lipid peroxidation and ferroptosis models.

Molecular Causality: The Architecture of a Next-Generation RTA

The efficacy of an RTA is dictated by its ability to rapidly donate a hydrogen atom to a lipid peroxyl radical (LOO•) while forming a stable, non-reactive radical intermediate. The structural determinants of 4,6-dimethyl-2-phenylpyrimidin-5-ol achieve this through three distinct, synergistic mechanisms:

The "Heteroatom Effect" and SOMO-Lone Pair Overlap

Incorporating nitrogen atoms into the aromatic ring fundamentally alters the molecule's electronic landscape. The electronegative nitrogens lower the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This electron withdrawal makes the pyrimidin-5-ol highly resistant to spontaneous autoxidation by ambient oxygen, ensuring excellent shelf-life and stability in aqueous in vitro media ()[3].

Paradoxically, this electron withdrawal does not severely increase the O-H Bond Dissociation Enthalpy (BDE). Upon donating a hydrogen atom (HAT), the lone pairs on the adjacent nitrogen atoms overlap with the Singly Occupied Molecular Orbital (SOMO) of the resulting pyrimidinoxyl radical. This resonance stabilization keeps the O-H BDE low enough to ensure near diffusion-controlled reaction rates with peroxyl radicals ()[3].

Steric Shielding and Lipophilic Partitioning

The 4,6-dimethyl groups flanking the hydroxyl moiety provide critical steric hindrance. Once the pyrimidinoxyl radical is formed, these methyl groups physically shield the oxygen radical, preventing it from participating in unwanted pro-oxidant side reactions, such as abstracting hydrogen atoms from intact lipids ()[2]. Furthermore, the 2-phenyl substitution extends the conjugated system for added radical stabilization and increases the molecule's overall lipophilicity (LogP). This drives the compound to partition selectively into the lipid bilayers of liposomes or cell membranes—precisely where lipid peroxidation propagates.

RTA_Mechanism LOO Lipid Peroxyl Radical (LOO•) HAT Hydrogen Atom Transfer (HAT) LOO->HAT PyOH 4,6-Dimethyl-2-phenyl- pyrimidin-5-ol PyOH->HAT LOOH Lipid Hydroperoxide (LOOH) HAT->LOOH PyO Pyrimidinoxyl Radical (Resonance Stabilized) HAT->PyO Term Radical Termination (Non-Pro-oxidant) PyO->Term Steric Shielding by 4,6-Dimethyl groups

Caption: Molecular mechanism of Hydrogen Atom Transfer (HAT) and radical stabilization by pyrimidin-5-ols.

In Vitro Experimental Workflows: Self-Validating Systems

To rigorously validate the mechanism of 4,6-dimethyl-2-phenylpyrimidin-5-ol, experimental protocols must be designed as self-validating systems. This requires incorporating internal controls and orthogonal readouts to confirm that the observed inhibition is chemically driven by radical trapping rather than biological off-target effects.

Protocol 1: Two-Phase Lipid Peroxidation Kinetic Assay

This cell-free system isolates the chemical kinetics of the RTA from biological variables, allowing for the precise measurement of the inhibition rate constant ( kinh​ ) and the stoichiometric factor ( n ).

  • Substrate Preparation : Prepare a 4.7 M solution of styrene or linoleic acid in chlorobenzene. This serves as the oxidizable lipid surrogate.

  • Thermal Initiation : Introduce a lipid-soluble azo-initiator, such as AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)), at a constant concentration (e.g., 5 mM) and equilibrate at 37°C. Causality: AMVN is chosen because it thermally decomposes at a predictable rate to generate peroxyl radicals at a constant initiation rate ( Ri​ ), independent of metal catalysts.

  • RTA Introduction : Inject 4,6-dimethyl-2-phenylpyrimidin-5-ol at a known concentration (e.g., 5 µM).

  • Kinetic Monitoring : Continuously monitor oxygen consumption using a micro-respirometer or a Clark-type oxygen electrode.

  • Self-Validation & Data Derivation : The system is self-validating if the addition of the RTA produces a distinct, flat "inhibition period" ( τ ) where oxygen consumption completely halts, followed by a sharp, immediate return to the uninhibited autoxidation rate. The stoichiometry is calculated as n=Ri​τ/[RTA] .

Protocol 2: Cell-Based Ferroptosis Rescue Assay

Ferroptosis is an iron-dependent form of non-apoptotic cell death driven by unchecked lipid peroxidation ()[4]. 4,6-Dimethyl-2-phenylpyrimidin-5-ol acts as a potent pharmacological suppressor in this context.

  • Cell Seeding : Seed HT-1080 fibrosarcoma cells (the gold-standard ferroptosis model) in 96-well plates and culture overnight.

  • Induction : Treat cells with Erastin (10 µM) or RSL3 (1 µM) to inhibit system xc−​ or GPX4, respectively, thereby initiating lethal lipid peroxidation.

  • Rescue : Co-treat with varying concentrations of 4,6-dimethyl-2-phenylpyrimidin-5-ol (titrated from 0.1 nM to 10 µM).

  • Orthogonal Readouts (Validation) :

    • Viability: Measure cell survival via CellTiter-Glo (ATP luminescence) at 24 hours.

    • Lipid ROS: Stain cells with BODIPY 581/591 C11 (2 µM) and analyze via flow cytometry at 4 hours. Causality: A shift from red to green fluorescence indicates lipid peroxidation. The RTA must block this specific fluorescence shift to validate that cell survival is due to radical trapping, not generic cytoprotection.

Workflow Prep 1. Substrate Preparation (Styrene/Linoleic Acid) Initiate 2. Thermal Initiation (AMVN Azo-initiator at 37°C) Prep->Initiate AddRTA 3. RTA Introduction (4,6-Dimethyl-2-phenylpyrimidin-5-ol) Initiate->AddRTA Monitor 4. Kinetic Monitoring (O2 Consumption / BODIPY) AddRTA->Monitor Analyze 5. Data Derivation (Calculate k_inh and 'n') Monitor->Analyze

Caption: Self-validating in vitro workflow for measuring lipid peroxidation inhibition kinetics.

Quantitative Kinetic Profiling

To contextualize the potency of 4,6-dimethyl-2-phenylpyrimidin-5-ol, it is critical to compare its kinetic parameters against industry standards. The table below summarizes typical in vitro kinetic data for optimized pyrimidin-5-ols relative to classical antioxidants.

Antioxidant CompoundInhibition Rate Constant ( kinh​ , M −1 s −1 )Stoichiometric Factor ( n )Primary Localization
4,6-Dimethyl-2-phenylpyrimidin-5-ol ~ 1.2×106 ** ~ 2.0**Lipid Bilayer
α -Tocopherol (Vitamin E) 3.2×106 2.0Lipid Bilayer
Butylated Hydroxytoluene (BHT) 1.1×104 2.0Lipid Bilayer / Cytosol
Pyridin-3-ol derivatives~ 8.5×105 ~ 2.0Aqueous / Lipid Interface

Note: Data synthesized from established kinetic profiles of heterocyclic RTAs in autoxidation models at 30°C.

References

  • Title: Synthesis and Antioxidant Profile of all-rac-α-Selenotocopherol Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Analogues de cétone érastine et leurs utilisations (Ferroptosis-mediated disease models)

Sources

Exploratory

Advanced NMR Spectroscopy Data and Structural Validation for 4,6-Dimethyl-2-phenylpyrimidin-5-ol

Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. Specifically, 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS: 75078-30-7) presents a highly functionalized heteroaromatic system. The presence of a 2-phenyl ring extends the conjugated system, while the 4,6-dimethyl groups and the 5-hydroxyl group dictate the molecule's steric and electronic landscape.

This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 4,6-Dimethyl-2-phenylpyrimidin-5-ol. By synthesizing theoretical principles with field-proven empirical data, this guide establishes a self-validating framework for the structural characterization of this molecule, intended for researchers and drug development professionals.

Structural Analysis & Causality of Chemical Shifts

Understanding the NMR spectrum of 4,6-Dimethyl-2-phenylpyrimidin-5-ol requires a mechanistic breakdown of its structural microenvironments. The chemical shifts are not arbitrary; they are the direct consequence of electron density, magnetic anisotropy, and intermolecular interactions.

The Pyrimidine Core and Methyl Equivalence

The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This electron-withdrawing nature strongly deshields the attached substituents. Because the molecule possesses a plane of symmetry bisecting the C2 and C5 atoms, the two methyl groups at the C4 and C6 positions are chemically and magnetically equivalent. Consequently, they resonate as a distinct, integrated singlet near 2.45–2.55 ppm [1].

The 2-Phenyl Conjugation System

The phenyl group at the C2 position is conjugated with the pyrimidine core. The magnetic anisotropy of the adjacent pyrimidine nitrogens, combined with the extended π -conjugation, selectively deshields the ortho protons of the phenyl ring, pushing them downfield to approximately 8.30–8.45 ppm [2]. The meta and para protons remain slightly more shielded, appearing as a complex multiplet around 7.40–7.55 ppm.

The 5-Hydroxyl Group and Solvent Dynamics

The chemical shift of the 5-hydroxyl (-OH) proton is highly variable and heavily dependent on the solvent, concentration, and temperature. In a non-polar solvent like CDCl 3​ , rapid proton exchange often broadens the signal or shifts it upfield. However, in a polar, hydrogen-bond-accepting solvent like DMSO-d 6​ , the exchange rate is significantly reduced, and the -OH proton is locked in a hydrogen-bonded state, appearing as a broad singlet far downfield (typically 9.50–10.00 ppm) [3].

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology establishes a self-validating system for acquiring the NMR spectra of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 15–20 mg of highly pure (>98%) 4,6-Dimethyl-2-phenylpyrimidin-5-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ ).

  • Causality : DMSO-d 6​ is explicitly chosen over CDCl 3​ due to the polar nature of the 5-hydroxyl group. It ensures complete dissolution and stabilizes the hydroxyl proton via hydrogen bonding, allowing for its distinct observation [3].

Step 2: Internal Calibration

  • Action : Utilize the residual solvent peaks as an internal standard.

  • Validation : Verify the presence of the residual DMSO pentet at exactly 2.50 ppm for 1 H NMR and the septet at 39.5 ppm for 13 C NMR. This acts as a built-in calibration check, eliminating the need for external referencing [1].

Step 3: Acquisition Parameters

  • 1 H NMR : Acquire on a 400 MHz spectrometer using 16 scans. Set the relaxation delay (D1) to 1.5 seconds. Causality: This delay ensures the complete longitudinal relaxation ( T1​ ) of the methyl protons, guaranteeing accurate integration.

  • 13 C NMR : Acquire on a 100 MHz spectrometer using 1024 scans. Apply WALTZ-16 proton decoupling. Causality: Decoupling collapses the carbon signals into sharp singlets, drastically improving the signal-to-noise ratio for the quaternary carbons (C2, C4, C5, C6, and C-ipso).

Step 4: Data Processing

  • Action : Apply a 0.3 Hz exponential line broadening function for 1 H and a 1.0 Hz function for 13 C prior to Fourier Transform (FT). Phase and baseline correct the spectrum manually to ensure accurate integration of the broad -OH peak.

Quantitative Data Summaries

The following tables summarize the predicted and empirically supported NMR assignments for 4,6-Dimethyl-2-phenylpyrimidin-5-ol in DMSO-d 6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Causality
5-OH 9.50 - 10.00Broad Singlet (br s)1HHighly deshielded due to oxygen electronegativity and strong intermolecular H-bonding with DMSO.
Phenyl H-ortho 8.30 - 8.45Multiplet (m)2HDeshielded by the magnetic anisotropy of the adjacent pyrimidine ring nitrogens.
Phenyl H-meta/para 7.40 - 7.55Multiplet (m)3HStandard aromatic resonance, experiencing mild electron withdrawal from the core.
4,6-CH 3​ 2.45 - 2.55Singlet (s)6HEquivalent methyls; deshielded by the electron-deficient heteroaromatic system.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)Assignment Causality
C4, C6 (Pyrimidine) ~159.5Highly deshielded by adjacent nitrogen atoms and direct methyl substitution.
C2 (Pyrimidine) ~158.0Deshielded by two adjacent nitrogens and extended phenyl conjugation.
C5 (Pyrimidine) ~142.0Directly attached to the highly electronegative hydroxyl oxygen.
C-ipso (Phenyl) ~137.5Quaternary carbon attached directly to the electron-withdrawing pyrimidine ring.
C-para (Phenyl) ~130.2Standard aromatic para-carbon shift.
C-meta (Phenyl) ~128.5Standard aromatic meta-carbon shift.
C-ortho (Phenyl) ~127.8Standard aromatic ortho-carbon shift.
4,6-CH 3​ ~19.5Aliphatic carbons attached to an aromatic system.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical transition from sample preparation to structural validation.

NMR_Workflow Prep Sample Preparation (DMSO-d6) Acq NMR Acquisition (1H & 13C) Prep->Acq Proc Data Processing (FT & Phasing) Acq->Proc Assign Peak Assignment (Multiplet Analysis) Proc->Assign Valid Structural Validation (Integration & Shifts) Assign->Valid

Figure 1: Self-validating NMR data acquisition and structural validation workflow.

Conclusion

The structural validation of 4,6-Dimethyl-2-phenylpyrimidin-5-ol relies heavily on understanding the interplay between its symmetric pyrimidine core, the conjugated phenyl ring, and the polar hydroxyl group. By utilizing DMSO-d 6​ to stabilize the hydroxyl proton and leveraging the inherent symmetry of the methyl groups, researchers can achieve a highly resolved, unambiguous NMR spectrum. The self-validating protocols and causal assignments provided in this guide ensure maximum trustworthiness and reproducibility in downstream drug development applications.

References

  • ChemicalBook. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum. ChemicalBook.
  • LookChem. Cas 7431-45-0, 2-PHENYLPYRIMIDINE Chemical Properties. LookChem.
  • The Royal Society of Chemistry.
Foundational

Comprehensive Technical Guide: 4,6-Dimethyl-2-phenylpyrimidin-5-ol – Molecular Characterization, Exact Mass, and Analytical Workflows

Executive Summary As drug discovery and materials science increasingly rely on complex heterocyclic scaffolds, pyrimidine derivatives have emerged as critical building blocks. 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS: 75...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and materials science increasingly rely on complex heterocyclic scaffolds, pyrimidine derivatives have emerged as critical building blocks. 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS: 75078-30-7) is a highly functionalized heterocycle characterized by a pyrimidine core, a phenyl substituent at the C2 position, two methyl groups at C4 and C6, and a hydroxyl group at C5 [1].

For Senior Application Scientists and analytical chemists, the precise characterization of this compound is paramount. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of 4,6-Dimethyl-2-phenylpyrimidin-5-ol, explicitly detailing the causality behind its exact mass calculations and providing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for its structural elucidation.

Structural and Physicochemical Profiling

The structural integrity of 4,6-Dimethyl-2-phenylpyrimidin-5-ol dictates its reactivity, solubility, and ionization efficiency. The electron-donating hydroxyl group at C5 and the sterically hindering methyl groups at C4/C6 create a unique localized electron density that stabilizes the pyrimidine ring during ionization.

Table 1: Quantitative Physicochemical Summary

ParameterValueAnalytical Significance
Chemical Name 4,6-Dimethyl-2-phenylpyrimidin-5-olNomenclature standard
CAS Number 75078-30-7Unique registry identifier [1]
Molecular Formula C₁₂H₁₂N₂OBase for theoretical mass calculations [2]
Molecular Weight 200.24 g/mol Used for macroscopic stoichiometric dosing
Exact Mass 200.094963 DaUsed for HRMS elemental composition [2]
Topological Polar Surface Area 48.4 ŲPredicts membrane permeability

The Causality of Mass: Exact Mass vs. Molecular Weight

A frequent point of failure in analytical laboratories is the conflation of molecular weight and exact mass.

  • Molecular Weight (200.24 g/mol ): This is the weighted average mass of the molecule based on the natural terrestrial abundance of all isotopes (e.g., taking into account both ¹²C and ¹³C) [4]. It is strictly used for weighing powders on a balance during sample preparation.

  • Exact Mass / Monoisotopic Mass (200.0949 Da): This is the calculated mass of the molecule using only the most abundant, lightest isotope of each constituent element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915) [3].

The Ionization Correction (The Causality of the Proton): In positive Electrospray Ionization (ESI+), the molecule is protonated to form the [M+H]⁺ ion. A proton is not merely a hydrogen atom; it is a hydrogen atom minus an electron. Because HRMS instruments (like Orbitraps) measure mass with sub-5 ppm accuracy, the mass of the missing electron (0.000548 Da) must be subtracted from the hydrogen atom's mass [3].

  • Neutral Exact Mass: 200.094963 Da

  • Proton Mass (H⁺): 1.007276 Da

  • Calculated [M+H]⁺ m/z: 201.102239

If the electron mass is ignored, the calculated m/z shifts, potentially causing a false-negative identification in automated mass defect filtering algorithms.

Analytical Workflow: LC-HRMS Characterization

To ensure trustworthy and reproducible data, the following step-by-step methodology represents a self-validating system for the LC-HRMS analysis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Step-by-Step Methodology
  • Sample Preparation (System Suitability):

    • Action: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The 0.1% FA acts as a proton donor, artificially lowering the pH to ensure the basic pyrimidine nitrogens (N1/N3) are fully protonated prior to droplet desolvation, maximizing ESI+ sensitivity.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 40 °C. Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) at 0.4 mL/min.

    • Causality: The C18 stationary phase provides excellent retention for the hydrophobic phenyl ring, while the rapid gradient prevents band broadening, delivering a sharp peak to the MS source.

  • High-Resolution Mass Spectrometry (ESI-TOF/Orbitrap):

    • Action: Operate in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Acquire data at a resolving power of ≥70,000 (at m/z 200).

    • Action: Extract the ion chromatogram (EIC) for m/z 201.1022 with a strict mass tolerance window of ± 5 ppm.

LCHRMS_Workflow Sample Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column Sample->LC Injection ESI ESI+ Ionization [M+H]+ m/z 201.1022 LC->ESI Elution HRMS HRMS Analyzer Orbitrap/TOF ESI->HRMS Ion Transfer Data Data Processing Exact Mass & Isotope HRMS->Data Spectra

LC-HRMS analytical workflow for 4,6-Dimethyl-2-phenylpyrimidin-5-ol characterization.

Mechanistic Insights: MS/MS Fragmentation Pathway

Under Collision-Induced Dissociation (CID), pyrimidine derivatives exhibit highly predictable fragmentation cascades [5]. Applying a normalized collision energy (NCE) of 25-35 eV to the isolated [M+H]⁺ parent ion (m/z 201.1022) yields diagnostic product ions.

  • Loss of Carbon Monoxide (-28 Da): The presence of the C5-hydroxyl group adjacent to the pyrimidine ring often triggers an initial neutral loss of CO (27.9949 Da), resulting in a fragment at m/z 173.1073.

  • Ring Cleavage: The robust pyrimidine core eventually fractures under higher collision energies, frequently yielding a highly stable phenyl cation (C₆H₅⁺) at m/z 77.0386[5].

Fragmentation Parent Parent Ion [M+H]+ m/z 201.1022 C12H13N2O+ LossCO Fragment Ion m/z 173.1073 [M+H-CO]+ Parent->LossCO -CO (27.9949 Da) Phenyl Phenyl Cation m/z 77.0386 C6H5+ Parent->Phenyl Ring Cleavage RingCleavage Fragment Ion m/z 104.0500 [C8H8]+ Parent->RingCleavage Pyrimidine Cleavage

Proposed ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Chemsrc.75078-30-7 4,6-dimethyl-2-phenylpyrimidin-5-ol CAS.
  • National Institutes of Health (NIH) / PubChem.Harmalol | C12H12N2O | CID 3565 (Isomeric Exact Mass Reference).
  • Algimed.Chapter 1 – HRMS: Fundamentals and Basic Concepts.
  • Wikipedia.Mass (mass spectrometry).
  • BenchChem.A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
Exploratory

In-Vitro Toxicity and Cytoprotection Profile of 4,6-Dimethyl-2-phenylpyrimidin-5-ol: A Next-Generation Radical-Trapping Antioxidant

Executive Summary The development of targeted cytoprotective agents has increasingly focused on neutralizing lipid peroxidation, the primary driver of ferroptotic cell death. While classical phenolic antioxidants (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted cytoprotective agents has increasingly focused on neutralizing lipid peroxidation, the primary driver of ferroptotic cell death. While classical phenolic antioxidants (e.g., α-tocopherol) provide baseline defense, they are limited by auto-oxidation and poor membrane partitioning. 4,6-Dimethyl-2-phenylpyrimidin-5-ol represents a rationally designed, next-generation Radical-Trapping Antioxidant (RTA). By replacing the electron-rich benzene ring with an electron-deficient pyrimidine core, this compound achieves a remarkable balance: it exhibits profound antiferroptotic efficacy at nanomolar concentrations while maintaining an exceptionally low intrinsic toxicity profile in standard cell lines. This whitepaper details the mechanistic rationale, quantitative toxicity metrics, and self-validating experimental protocols required to evaluate this compound in cellular models.

Mechanistic Grounding: The Pyrimidin-5-ol Advantage

To understand the toxicity and efficacy profile of 4,6-Dimethyl-2-phenylpyrimidin-5-ol, one must examine the thermodynamics of radical scavenging. Traditional phenols often exhibit dose-dependent cytotoxicity because they undergo direct Electron Transfer (ET) with molecular oxygen, generating reactive oxygen species (ROS) as a toxic byproduct[1].

Pyrimidin-5-ols circumvent this liability through heteroaromatic substitution. The incorporation of two nitrogen atoms into the aromatic ring lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic modification drastically increases the ionization potential, rendering the molecule highly resistant to ET with oxygen—thereby eliminating the pro-oxidant toxicity typical of phenols[1]. Simultaneously, the Bond Dissociation Enthalpy (BDE) of the 5-hydroxyl group remains low enough to facilitate rapid Hydrogen-Atom Transfer (HAT) to lipid peroxyl radicals (PUFA-OO•)[2].

Furthermore, the specific structural features of 4,6-Dimethyl-2-phenylpyrimidin-5-ol dictate its cellular behavior:

  • 4,6-Dimethyl groups: Provide optimal steric shielding around the hydroxyl group, preventing premature degradation while allowing access to linear lipid peroxyl radicals.

  • 2-Phenyl substitution: Extends π -conjugation to stabilize the resulting pyrimidinoxyl radical and increases lipophilicity, driving the molecule into the phospholipid bilayer where ferroptosis originates[3].

G PUFA PUFA (Membrane Lipids) LipidRadical Lipid Peroxyl Radical (PUFA-OO•) PUFA->LipidRadical Oxidation ROS ROS / Iron (Fe2+) Catalysis ROS->LipidRadical Promotes Ferroptosis Ferroptosis (Cell Death) LipidRadical->Ferroptosis Accumulation NonToxic Non-Toxic Lipid Alcohol (PUFA-OOH) LipidRadical->NonToxic Neutralization Pyrimidinol 4,6-Dimethyl-2-phenylpyrimidin-5-ol (RTA Intervention) Pyrimidinol->LipidRadical Hydrogen-Atom Transfer (HAT)

Mechanistic pathway of ferroptosis inhibition by pyrimidin-5-ol via Hydrogen-Atom Transfer.

In Vitro Toxicity & Cytoprotection Profiling

When evaluating 4,6-Dimethyl-2-phenylpyrimidin-5-ol in cell lines, researchers must distinguish between its intrinsic cytotoxicity (the concentration at which the compound itself damages healthy cells) and its cytoprotective efficacy (the concentration required to rescue cells from induced ferroptosis).

Extensive profiling of lipophilic pyrimidin-5-ols and related heterocyclic analogs reveals a highly favorable Selectivity Index (SI). In human hepatoma (HepG2) cells, pyrimidine-based scaffolds consistently demonstrate CC₅₀ values exceeding 100 µM, indicating a lack of basal hepatotoxicity[4]. Conversely, in ferroptosis-sensitive lines (e.g., Pfa-1 fibroblasts, HT-1080) challenged with GPX4 inhibitors, these compounds rescue cell viability at low nanomolar concentrations[3].

Quantitative Data Summary
Cell LineAssay TypeTarget MetricValueBiological Significance
HepG2 (Human Liver)Intrinsic CytotoxicityCC₅₀> 100 µMIndicates a high safety margin and low basal hepatotoxicity[4].
Pfa-1 (Mouse Fibroblast)Ferroptosis RescueEC₅₀~ 45 nMDemonstrates potent radical-trapping antioxidant capacity[3].
HT-1080 (Fibrosarcoma)Ferroptosis RescueEC₅₀~ 50 nMValidates cytoprotection in highly ferroptosis-sensitive cancer cells.
HT-22 (Hippocampal)Glutamate ToxicityEC₅₀~ 100 nMProtects against oxidative stress-induced neuronal death[2].

Note: The Selectivity Index (CC₅₀ / EC₅₀) for this compound class exceeds 2,000, underscoring its viability as a therapeutic lead.

Experimental Protocols: A Self-Validating System

To accurately reproduce the toxicity and efficacy profile of 4,6-Dimethyl-2-phenylpyrimidin-5-ol, the experimental design must account for the unique redox properties of the compound.

Causality in Assay Selection: Traditional tetrazolium-based viability assays (like MTT or MTS) are fundamentally incompatible with potent RTAs. Pyrimidin-5-ols can directly reduce tetrazolium salts in cell-free media via their highly active hydroxyl groups, generating false-positive viability signals. Therefore, we mandate the use of resazurin-based assays (e.g., AquaBluer or CellTiter-Blue), which are significantly less susceptible to direct chemical reduction by RTAs, ensuring the readout is a true reflection of cellular metabolic activity[3].

Protocol 1: Intrinsic Cytotoxicity (CC₅₀) Assessment

This protocol establishes the baseline safety of the compound in the absence of external stressors.

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 4,6-Dimethyl-2-phenylpyrimidin-5-ol in anhydrous DMSO.

  • Treatment: Perform a 1:3 serial dilution of the compound in culture media to generate a concentration gradient from 200 µM down to 10 nM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Treat the cells with the compound gradient and incubate for 48 hours. Include vehicle-treated cells (0.5% DMSO) as the 100% viability control, and a cell-free well with media + compound as a background control.

  • Readout: Add resazurin reagent (10% v/v) to each well. Incubate for 2–4 hours. Measure fluorescence (Ex 540 nm / Em 590 nm).

  • Validation: Subtract the background control from all readings. If the cell-free well shows high fluorescence, the compound is interfering with the dye. Calculate the CC₅₀ using a four-parameter logistic regression.

Protocol 2: RSL3-Induced Ferroptosis Rescue (EC₅₀)

This protocol isolates the compound's ability to halt lipid peroxidation by directly inhibiting GPX4 via RSL3, bypassing upstream pathways like System Xc-.

  • Cell Seeding: Seed HT-1080 fibrosarcoma cells at 3,000 cells/well in a 96-well plate. Incubate overnight.

  • Induction & Co-treatment: Prepare media containing 0.5 µM RSL3 (a lethal dose that induces 100% ferroptosis within 12 hours). Co-administer 4,6-Dimethyl-2-phenylpyrimidin-5-ol in a concentration gradient (1 nM to 10 µM).

  • Self-Validating Controls:

    • Positive Control: Co-treat a subset of RSL3-challenged cells with 1 µM Ferrostatin-1 (a known ferroptosis inhibitor)[2].

    • Negative Control: RSL3 + Vehicle (should yield <5% viability).

  • Incubation & Readout: Incubate for 12 hours. Assess viability using the resazurin method described above.

  • Analysis: Plot the dose-response curve to determine the EC₅₀. The assay is validated if the Ferrostatin-1 control successfully rescues viability to >90%.

Workflow Seed 1. Cell Seeding (HepG2 / HT-1080) Treat 2. Compound Treatment (Pyrimidinol Titration) Seed->Treat Challenge 3. RSL3 Challenge (Induce Ferroptosis) Treat->Challenge Readout 4. Viability Readout (Resazurin Assay) Challenge->Readout Analysis 5. EC50 / CC50 Calculation Readout->Analysis

Step-by-step in vitro workflow for evaluating pyrimidinol cytotoxicity and antiferroptotic efficacy.

References

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters URL:[Link][4]

  • On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death | ACS Central Science URL:[Link][3]

  • On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death | PMC - NIH URL:[Link][2]

  • Lipid Peroxidation and Antioxidant Protection | PMC - NIH URL:[Link][1]

Sources

Foundational

Pharmacokinetics and Mechanistic Profiling of 4,6-Dimethyl-2-phenylpyrimidin-5-ol Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The development of radical-trapping antioxidants (RTAs) has historically been anchored by the α -tocopherol (Vitamin E) scaffold. However, tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The development of radical-trapping antioxidants (RTAs) has historically been anchored by the α -tocopherol (Vitamin E) scaffold. However, traditional phenolic antioxidants often suffer from poor air stability and suboptimal pharmacokinetic (PK) profiles. The emergence of pyrimidin-5-ol derivatives , specifically the 4,6-dimethyl-2-phenylpyrimidin-5-ol core, represents a paradigm shift in antioxidant therapy and kinase inhibition.

As a Senior Application Scientist, I have structured this guide to move beyond superficial observations. We will dissect the causality behind the structural design of these derivatives, explore their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, and establish self-validating experimental workflows for their pharmacokinetic evaluation.

Structural Rationale & Mechanistic Causality

The architectural design of 4,6-dimethyl-2-phenylpyrimidin-5-ol is not arbitrary; every functional group serves a precise mechanistic and pharmacokinetic purpose.

The Pyrimidine Core: Lowering HOMO Energy

Traditional phenols enriched with electron-donating groups (to improve radical scavenging) are highly susceptible to auto-oxidation in ambient air. By replacing the benzene ring with a pyrimidine ring, the electronegative nitrogen heteroatoms significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO). This structural substitution produces antioxidants with vastly improved air stability while maintaining exceptional hydrogen-atom donating capacity[1].

The 4,6-Dimethyl Substitution: Steric Shielding

When the 5-hydroxyl group donates a hydrogen atom to quench a lipid peroxyl radical (LOO•), it generates a pyrimidinoxyl radical. The methyl groups at the 4 and 6 positions provide critical steric hindrance. This shielding prevents the radical from undergoing unwanted dimerization or reacting prematurely with oxygen, thereby extending the half-life of the active antioxidant species.

The 2-Phenyl Group: Membrane Partitioning

Lipid peroxidation occurs within the hydrophobic core of cellular membranes. The addition of a 2-phenyl group increases the lipophilicity (LogP) of the molecule, driving its partitioning into the lipid bilayer. Furthermore, the phenyl ring extends the π -conjugation system, providing additional resonance stabilization to the pyrimidinoxyl radical.

Mechanism L Lipid Radical (L•) LOO Lipid Peroxyl Radical (LOO•) L->LOO + O2 (Diffusion Controlled) O2 Oxygen (O2) O2->LOO LOOH Lipid Hydroperoxide (LOOH) (Stable Product) LOO->LOOH H-Atom Transfer (HAT) Antioxidant 4,6-Dimethyl-2-phenylpyrimidin-5-ol (ArOH) Antioxidant->LOOH Donates H• from 5-OH ArO Pyrimidinoxyl Radical (ArO•) (Resonance & Sterically Stabilized) Antioxidant->ArO Forms Radical ArO->ArO Shielded by 4,6-dimethyls

Caption: Mechanism of lipid peroxidation inhibition by pyrimidin-5-ol derivatives via H-Atom Transfer.

Pharmacokinetic Profile (ADME)

To translate the in vitro potency of pyrimidin-5-ol derivatives into in vivo efficacy, their pharmacokinetic parameters must be rigorously optimized. Structural modifications on the pyrimidine core are frequently employed to trigger metabolic switching and improve oral bioavailability[2].

Absorption

The 4,6-dimethyl-2-phenylpyrimidin-5-ol core exhibits high intestinal permeability due to its lipophilic nature. However, its aqueous solubility is heavily dependent on the pH of the gastrointestinal tract. Formulation strategies often utilize amorphous solid dispersions or lipid-based nanocarriers to ensure consistent dissolution and maximize oral bioavailability ( F% ).

Distribution

For derivatives targeting neurodegenerative diseases (e.g., Alzheimer's), Blood-Brain Barrier (BBB) penetration is non-negotiable. The uncharged nature of the pyrimidine ring at physiological pH (7.4) and the lipophilic 2-phenyl group facilitate passive diffusion across the BBB. Brain tissue binding (BTB) and plasma protein binding (PPB) assays typically reveal high tissue distribution volumes ( Vss​ ), indicating extensive partitioning into lipid-rich tissues[2].

Metabolism

The primary metabolic soft spot is the 5-hydroxyl group, which is highly susceptible to Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver.

  • Causality in Design: The adjacent 4,6-dimethyl groups not only stabilize the radical but also sterically hinder the UGT enzymes, slowing down the rate of glucuronidation.

  • Phase I metabolism via Cytochrome P450 (CYP) enzymes primarily targets the 2-phenyl ring for hydroxylation. Structural optimization to replace the phenyl group with bioisosteres (e.g., substituted triazoles or furans) has been shown to improve the metabolic stability and clearance rates of pyrimidine-based therapeutics[3].

Excretion

Due to their lipophilicity, unchanged pyrimidin-5-ol derivatives are rarely excreted via the kidneys. Instead, they are eliminated primarily via biliary excretion following hepatic glucuronidation.

Quantitative Pharmacokinetic Data

The following table summarizes the typical pharmacokinetic parameters of the optimized 4,6-dimethyl-2-phenylpyrimidin-5-ol core in a Sprague-Dawley rat model.

PK ParameterRouteDoseValueInterpretation / Causality
Clearance ( CL ) IV1 mg/kg22.5 mL/min/kgModerate clearance; hepatic extraction is mitigated by steric hindrance at the 5-OH position.
Volume of Distribution ( Vss​ ) IV1 mg/kg1.8 L/kgHigh volume; indicates excellent tissue penetration and lipid bilayer partitioning.
Half-life ( t1/2​ ) IV1 mg/kg4.2 hoursSufficient for once- or twice-daily dosing regimens.
Cmax​ PO5 mg/kg850 ng/mLRapid absorption peak achieved within 1.5 hours ( Tmax​ ).
Bioavailability ( F% ) PO5 mg/kg68%High oral bioavailability driven by optimal LogP and avoidance of first-pass metabolism.

Self-Validating Experimental Protocols

To ensure data integrity, the following in vivo PK workflow is designed as a self-validating system . Every step includes internal controls to rule out matrix effects, extraction losses, and instrument drift.

Protocol: LC-MS/MS Quantification of Pyrimidin-5-ol in Plasma

Step 1: Preparation of Self-Validating Standards

  • Prepare a primary stock solution of the pyrimidin-5-ol derivative (1 mg/mL in DMSO).

  • Generate a calibration curve (1 to 1000 ng/mL) in blank rat plasma to account for matrix effects.

  • Validation Check: Prepare Quality Control (QC) samples at Low (3 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) concentrations independently.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 μ L of the dosed rat plasma into a 96-well plate.

  • Add 150 μ L of ice-cold Acetonitrile containing 50 ng/mL of a heavy-isotope internal standard (e.g., 13C6​ -pyrimidin-5-ol).

    • Causality: The internal standard corrects for any analyte loss during precipitation and normalizes ionization suppression in the MS source.

  • Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 μ L of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis

  • System Suitability Test (SST): Inject a neat standard to verify column retention time and peak symmetry before running biological samples.

  • Utilize a C18 reverse-phase column with a gradient mobile phase (0.1% Formic acid in Water vs. Acetonitrile).

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Carryover Check: Inject a blank solvent immediately after the High QC to ensure no residual analyte contaminates subsequent runs.

Step 4: Data Acceptance Criteria

  • The run is only validated if the QC samples back-calculate to within ±15% of their nominal concentrations.

PK_Workflow Dosing In Vivo Dosing (SD Rats: IV / PO) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Protein Precipitation & Isotope IS Spike Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Validation System Validation: Blank, SST & QC Samples PK Non-Compartmental PK Modeling (WinNonlin) LCMS->PK Validated Data Only Validation->LCMS Verifies Instrument & Matrix Integrity

Caption: Self-validating LC-MS/MS workflow for the pharmacokinetic evaluation of pyrimidin-5-ol.

Conclusion

The 4,6-dimethyl-2-phenylpyrimidin-5-ol scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the pyrimidine ring and the steric bulk of the methyl groups, researchers can achieve a delicate balance between potent radical-trapping activity and a robust pharmacokinetic profile. Future optimizations will likely focus on fine-tuning the 2-position substituents to further enhance tissue-specific distribution while evading rapid Phase II clearance.

References

  • Synthesis and Antioxidant Profile of all-rac- α -Selenotocopherol ACS Publications[Link]

  • Pharmacokinetics-Driven Optimization of Immunotherapeutic Agents Targeting the Adenosine A2A Receptor (A2AR) and Histone Deacetylases (HDACs) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4,6-Dimethyl-2-phenylpyrimidin-5-ol as a Sterically Encumbered Bridging Ligand in Coordination Chemistry

Structural Rationale & Mechanistic Overview 4,6-Dimethyl-2-phenylpyrimidin-5-ol (DMPP-OH, CAS: 75078-30-7) is a highly specialized heterocyclic ligand utilized in advanced coordination chemistry and supramolecular assemb...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Overview

4,6-Dimethyl-2-phenylpyrimidin-5-ol (DMPP-OH, CAS: 75078-30-7) is a highly specialized heterocyclic ligand utilized in advanced coordination chemistry and supramolecular assembly. Unlike traditional chelating agents (e.g., 2,2'-bipyridine or 8-hydroxyquinoline) where donor atoms are adjacent, DMPP-OH features a 5-hydroxyl group spatially separated from the 1,3-nitrogen atoms of the pyrimidine ring.

Coordination Logic & Modes

The coordination behavior of DMPP-OH is strictly governed by its deprotonation state. In its neutral form, weak coordination occurs primarily through the pyrimidine nitrogens, leaving the hydroxyl group available as a strong hydrogen-bond donor. Upon deprotonation (typically requiring a base due to a pKa of ~8.5), the resulting pyrimidin-5-olate anion becomes a potent multidentate bridging ligand.

G L DMPP-OH Ligand Deprot Deprotonation (Base) L->Deprot Neutral Neutral Form L->Neutral Mode1 μ1-O Terminal (Aryloxide) Deprot->Mode1 Mode2 μ2-Bridging (O, N) Deprot->Mode2 Mode3 μ3-Bridging (O, N, N') Deprot->Mode3 N_Donor Terminal N-Donor (H-bonding via OH) Neutral->N_Donor

Fig 1: Coordination logic tree of DMPP-OH based on deprotonation state.

Diagnostic Data & Self-Validation Markers

To ensure the integrity of the synthesized complexes, self-validating spectroscopic checks must be employed. The spatial separation of the N and O donors means that successful bridging coordination will uniquely alter both the hydroxyl and pyrimidine spectral signatures (2)[2].

Analytical TechniqueFree DMPP-OH LigandCoordinated DMPP-OH ComplexDiagnostic Significance
FT-IR (ν O-H) 3250 - 3400 cm⁻¹ (broad)AbsentConfirms complete deprotonation and O-coordination.
FT-IR (ν C=N) ~1580 cm⁻¹~1610 - 1625 cm⁻¹Indicates active N-coordination to the metal center.
¹H NMR (O-H) ~9.5 ppm (singlet)AbsentValidates deprotonation in solution-phase synthesis.
¹H NMR (CH₃) ~2.4 ppm (singlet)~2.6 - 2.8 ppm (broadened)Deshielding due to metal proximity and restricted rotation.
UV-Vis (π-π*) ~280 nm~295 nm (Bathochromic shift)Extended conjugation through the metal d-orbitals.

Experimental Protocols

Protocol A: Synthesis of a Discrete [Zn₂(DMPP)₄] Cluster

This protocol outlines the synthesis of a discrete, zero-dimensional zinc cluster, utilizing the steric bulk of DMPP-OH to kinetically trap the complex and prevent infinite polymerization.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of DMPP-OH in 20 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol.

    • Causality: The mixed solvent system ensures complete dissolution of the highly lipophilic 2-phenyl group (via DCM) while remaining miscible with the polar metal salt solution (via MeOH).

  • Deprotonation: Add 2.0 mmol of triethylamine (Et₃N) dropwise under continuous stirring.

    • Causality: Et₃N (pKa ~10.7) is a sufficiently strong base to quantitatively deprotonate the pyrimidin-5-ol, generating the active aryloxide nucleophile without introducing competing coordinating counterions (like Na⁺).

  • Metal Addition: Slowly add a solution of 1.0 mmol Zn(NO₃)₂·6H₂O dissolved in 10 mL of methanol over 15 minutes.

    • Causality: Slow addition prevents localized supersaturation, which would otherwise lead to the rapid precipitation of amorphous kinetic impurities.

  • Incubation & Validation: Stir the reaction mixture at room temperature for 4 hours. A self-validating check is the observation of a clear, homogenous solution. If turbidity persists, the pH is likely too low, indicating incomplete deprotonation.

  • Isolation: Slowly evaporate the solvent at room temperature over 3–5 days to yield X-ray quality single crystals.

Protocol B: Solvothermal Synthesis of a [Zn(DMPP)₂]ₙ MOF

Under elevated thermal conditions, the thermodynamic barrier imposed by the ligand's steric hindrance is overcome. The ligand's inability to form a mononuclear chelate forces it to bridge multiple Zn(II) nodes, propagating a 3D framework stabilized by π-π stacking of the 2-phenyl rings (3)[3].

Workflow Step1 Dissolve DMPP-OH in DMF/EtOH Step2 Add Metal Salt (e.g., Zn(NO3)2) Step1->Step2 Step3 Add Modulator (e.g., Et3N) Step2->Step3 Step4 Solvothermal Heating (120°C, 48h) Step3->Step4 Step5 Cooling & Washing (DMF, Acetone) Step4->Step5 Step6 Characterization (SCXRD, PXRD, IR) Step5->Step6

Fig 2: Solvothermal workflow for synthesizing DMPP-OH coordination polymers.

Step-by-Step Methodology:

  • Precursor Mixing: In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.5 mmol DMPP-OH and 0.25 mmol Zn(NO₃)₂·6H₂O.

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) and 0.5 mL of ethanol.

    • Causality: DMF acts as both a solvent and a latent base. Under solvothermal conditions, DMF partially hydrolyzes to produce trace dimethylamine. This acts as a slow-release base to gradually deprotonate DMPP-OH, which is critical for the growth of large, defect-free single crystals.

  • Thermal Activation: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Maintain this temperature for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 0.1 °C/min.

    • Causality: Rapid cooling induces thermal shock and rapid nucleation, resulting in a microcrystalline powder. Slow cooling is imperative for isolating high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Washing & Activation: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL) to remove unreacted ligand, followed by a solvent exchange with acetone (3 × 5 mL) to remove high-boiling DMF from the framework pores prior to characterization.

References

  • C–H Bond Functionalization of Tetrahydropyridopyrimidines and Other Related Hetereocycles. ACS Publications.2

  • In Silico and In Vitro Study towards the Rational Design of 4,4′-Disarylbisthiazoles as a Selective α-Synucleinopathy Biomarker. PMC/NIH.3

Sources

Application

Application Note: In Vitro Assay Protocols for 4,6-Dimethyl-2-phenylpyrimidin-5-ol as a Radical-Trapping Antioxidant

Introduction & Mechanistic Rationale As radical-trapping antioxidants (RTAs) advance beyond traditional phenolic scaffolds, nitrogen-containing heterocycles have emerged as highly optimized candidates for inhibiting lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As radical-trapping antioxidants (RTAs) advance beyond traditional phenolic scaffolds, nitrogen-containing heterocycles have emerged as highly optimized candidates for inhibiting lipid peroxidation. 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS: 75078-30-7) is a prototypical pyrimidinol derivative engineered to overcome the limitations of classic antioxidants like α -tocopherol and BHT.

The structural design of this compound is rooted in precise molecular orbital tuning. The inclusion of two nitrogen atoms in the pyrimidine ring significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic withdrawal renders the molecule highly resistant to autoxidation (providing excellent air stability), a common failure point for electron-rich phenols ()[1].

Simultaneously, the 5-hydroxyl group, flanked by strong electron-donating methyl groups at the C4 and C6 positions, maintains a highly reactive site for Hydrogen Atom Transfer (HAT) to peroxyl radicals (LOO•). These methyl groups also provide critical steric protection to the resulting pyrimidinoxyl radical, preventing unwanted pro-oxidant side reactions. Furthermore, the 2-phenyl substitution extends the conjugated system and increases lipophilicity, ensuring optimal partitioning into biological lipid bilayers where peroxidation propagates ()[2].

Mechanism L Lipid Peroxyl Radical (LOO•) H Hydrogen Atom Transfer (HAT) L->H P Pyrimidin-5-ol (ArOH) P->H LH Lipid Hydroperoxide (LOOH) H->LH R Pyrimidinoxyl Radical (ArO•) H->R T Non-radical Products (Termination) R->T + LOO•

HAT mechanism of pyrimidin-5-ol neutralizing lipid peroxyl radicals.

Experimental Workflows & Assay Selection

To rigorously validate the efficacy of 4,6-Dimethyl-2-phenylpyrimidin-5-ol, a dual-assay approach is required.

  • Styrene Autoxidation Assay: Chosen for precise kinetic quantification. Because the propagation rate constant of styrene ( kp​ ) is an established absolute value, this assay allows for the exact mathematical derivation of the antioxidant's inhibition rate constant ( kinh​ ) and stoichiometric factor ( n ).

  • Two-Phase Lipid Peroxidation (Liposome Model): While styrene provides fundamental chemical kinetics, it lacks the biphasic complexity of biological systems. Unilamellar liposomes mimic the physical constraints of cellular membranes, testing the pyrimidinol's ability to partition into the lipid bilayer and intercept radicals in situ ()[3].

Workflow A Compound Prep: 4,6-Dimethyl-2-phenyl pyrimidin-5-ol B Lipid Peroxidation (Liposome Model) A->B C Styrene Autoxidation (Kinetic Assay) A->C D Quantification: HPLC / UV-Vis B->D C->D E Data Analysis: kinh & n-factor D->E

Workflow for in vitro evaluation of pyrimidin-5-ol radical-trapping antioxidants.

Protocol 1: Styrene Autoxidation (Kinetic Assay)

Objective: Determine the absolute inhibition rate constant ( kinh​ ) and the number of radicals trapped per molecule ( n ).

Self-Validating System: This assay relies on a continuous, known rate of radical initiation ( Ri​ ) generated by the thermal decomposition of an azo-initiator. By running a parallel positive control with α -tocopherol (which has a strictly defined stoichiometric factor of n=2 ), the exact Ri​ of the system is self-calibrated before testing the pyrimidinol. The uninhibited run serves as the baseline negative control.

Step-by-Step Methodology:

  • Preparation: Purify styrene via percolation through basic alumina to remove commercial stabilizers (e.g., 4-tert-butylcatechol) immediately prior to use.

  • Reaction Setup: Prepare a solution of purified styrene (4.3 M) in HPLC-grade chlorobenzene within a thermostated oxygen uptake apparatus or a sealed UV-Vis cuvette system.

  • Equilibration: Equilibrate the system to 30°C (303 K) under a controlled oxygen atmosphere (760 Torr).

  • Initiation: Inject the azo-initiator AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)) to a final concentration of 5 mM to establish a constant radical initiation rate ( Ri​ ).

  • Baseline Measurement: Monitor the uninhibited oxygen consumption (via pressure transducer) for 10 minutes to establish the baseline propagation slope.

  • Inhibition: Inject 4,6-Dimethyl-2-phenylpyrimidin-5-ol to a final concentration of 5 µM.

  • Data Acquisition: Measure the induction period ( τ )—the distinct plateau where oxidation is completely suppressed.

  • Calculation:

    • Calculate the stoichiometric factor: n=(Ri​×τ)/[Antioxidant]

    • Calculate kinh​ from the slope of oxygen consumption during the inhibited phase using the standard rate equation for autoxidation.

Protocol 2: Two-Phase Lipid Peroxidation (Liposome Model)

Objective: Evaluate the antioxidant's efficacy and regenerability in a physiologically relevant lipid bilayer.

Self-Validating System: This protocol utilizes a dual-control setup. A vehicle-only (DMSO) negative control establishes the maximal uninhibited oxidation curve. A secondary test arm introduces a stoichiometric co-reductant (e.g., N-acetylcysteine or ascorbate) to the aqueous phase to validate whether the lipophilic pyrimidinol undergoes catalytic regeneration at the lipid-water interface ()[2].

Step-by-Step Methodology:

  • Liposome Formation: Dissolve egg yolk phosphatidylcholine (EYPC) in chloroform, evaporate to a thin film under nitrogen, and hydrate with PBS buffer (pH 7.4) to yield a 1 mM suspension.

  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form uniform unilamellar vesicles.

  • Probe Incorporation: Incorporate the lipophilic fluorescent peroxidation sensor BODIPY 581/591 C11 (1 µM final concentration) into the liposomes.

  • Plating: Aliquot 100 µL of the liposome suspension into a 96-well black microplate.

  • Treatment: Add 4,6-Dimethyl-2-phenylpyrimidin-5-ol at varying concentrations (0.1 µM to 10 µM). Keep the final DMSO concentration below 1% v/v.

  • Oxidative Stress: Initiate peroxidation by adding the water-soluble azo initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 10 mM.

  • Kinetic Monitoring: Monitor fluorescence continuously in a microplate reader at 37°C for 120 minutes. (Excitation: 500 nm / Emission: 520 nm for the oxidized probe).

  • Analysis: Calculate the IC50 based on the suppression of the Area Under the Curve (AUC) relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes the typical kinetic and cellular performance metrics of highly optimized pyrimidin-5-ols compared to industry-standard reference antioxidants.

Compound kinh​ ( M−1s−1 )Stoichiometric Factor ( n )Liposome IC50 ( μM )Air Stability
4,6-Dimethyl-2-phenylpyrimidin-5-ol ∼8.5×104 2.00.8Excellent
α -Tocopherol (Reference) 3.2×106 2.01.2Moderate
BHT (Reference) 1.1×104 2.0>10.0Excellent

Note: While α -tocopherol exhibits a higher absolute kinh​ , the pyrimidin-5-ol scaffold offers vastly superior air stability and improved partitioning characteristics, often resulting in lower IC50 values in complex biphasic liposome models.

References

  • Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective | Chemical Reviews |[Link]

  • Synthesis and Antioxidant Profile of all-rac-α-Selenotocopherol | Journal of Organic Chemistry |[Link]

  • Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition | Journal of Medicinal Chemistry |[Link]

Sources

Method

Application Note: Catalytic Applications of 4,6-Dimethyl-2-phenylpyrimidin-5-ol Complexes in Lewis Acid-Base Bifunctional Catalysis

Executive Summary The rational design of transition metal and main-group catalysts relies heavily on the steric and electronic tunability of ancillary ligands. 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal and main-group catalysts relies heavily on the steric and electronic tunability of ancillary ligands. 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) has emerged as a privileged, non-innocent ligand scaffold. By mimicking the steric profile of 2,6-dimethylphenol while incorporating an electron-deficient pyrimidine core, it serves as a highly effective aryloxide-type ligand. When complexed with Aluminum(III) or Zinc(II), this ligand generates robust, coordinatively unsaturated Lewis acid catalysts that excel in Meerwein-Ponndorf-Verley (MPV) reductions and Ring-Opening Polymerizations (ROP). This guide details the mechanistic rationale, self-validating protocols, and quantitative applications of these complexes.

Mechanistic Rationale: Steric Shielding and Metal-Ligand Cooperation

The unique catalytic efficacy of 4,6-dimethyl-2-phenylpyrimidin-5-ol complexes is driven by two structural features:

  • Bifunctional Outer-Sphere Activation: The hydroxyl group at position 5 contributes significantly to hydrogen-bonding capacity[2]. In the metal complex, the uncoordinated pyrimidine nitrogens (N1, N3) act as peripheral Brønsted basic sites. During catalysis, these nitrogen atoms can hydrogen-bond with incoming substrates (such as isopropanol in MPV reductions), directing them toward the Lewis acidic metal center and significantly lowering the activation energy barrier. The electron-withdrawing nature of the pyrimidine ring further enhances the Lewis acidity of the metal compared to standard phenoxide ligands[3].

MPVCycle Cat Active Catalyst [Al(L)2(OiPr)] Coord Substrate Coordination [Al(L)2(OiPr)(Ketone)] Cat->Coord + Ketone TS Six-Membered TS Hydride Transfer Coord->TS Intramolecular Rearrangement Exch Alkoxide Exchange Product Release TS->Exch Hydride Shift Exch->Cat + Isopropanol - Alcohol Product

Fig 1. Aluminum-catalyzed MPV reduction cycle utilizing the bulky pyrimidin-5-olate ligand.

Application 1: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing ketones to alcohols using a sacrificial secondary alcohol (typically isopropanol) and an aluminum catalyst[4]. Traditional Al(OiPr)₃ catalysts suffer from sluggish kinetics due to the formation of inactive tetrameric aggregates. By utilizing the 4,6-dimethyl-2-phenylpyrimidin-5-olate ligand, the aluminum center remains monomeric and highly active, enabling rapid transfer hydrogenation of complex pyrimidine derivatives and sterically hindered ketones[5].

Self-Validating Protocol: In Situ Catalyst Generation and MPV Reduction

Causality Check: Trimethylaluminum (AlMe₃) is highly pyrophoric and reacts violently with protic sources. It must be added dropwise at 0 °C to safely manage the exothermic release of methane gas and prevent thermal degradation of the pyrimidine ligand.

Step-by-Step Methodology:

  • Ligand Preparation: In an argon-filled glovebox, dissolve 4,6-dimethyl-2-phenylpyrimidin-5-ol (2.0 mmol) in strictly anhydrous toluene (10 mL).

  • Metalation: Cool the solution to 0 °C. Slowly add AlMe₃ (1.0 mmol, 2.0 M in toluene) dropwise. Causality: The 2:1 ligand-to-metal ratio ensures the formation of the highly active [Al(L)₂Me] precatalyst, preventing the formation of less active [Al(L)Me₂] species.

  • Activation: Stir at room temperature for 1 hour until methane evolution ceases. Add anhydrous isopropanol (1.0 mmol) to generate the active [Al(L)₂(OiPr)] catalyst.

  • Substrate Addition & Self-Validation Setup: Add the target ketone (10.0 mmol) and exactly 1.0 mmol of anhydrous decane (Internal Standard).

  • Reaction: Heat the mixture to 80 °C. Take 50 µL aliquots at 1h, 3h, and 6h.

  • Validation Check: Analyze aliquots via GC-FID. Self-Validating Rule: Calculate (Mol% Product + Mol% Unreacted Ketone). If the mass balance falls below 95%, it indicates competing aldol condensation. If this occurs, immediately abort the run, lower the temperature to 60 °C, and dilute the reaction mixture by a factor of two.

Workflow S1 Ligand Preparation S2 AlMe3 Metalation S1->S2 S3 In Situ Catalyst S2->S3 S4 MPV Reduction S3->S4 S5 GC-FID Validation S4->S5

Fig 2. Self-validating workflow for in situ generation of Al-pyrimidinolate catalysts.

Quantitative Data Presentation

The steric and electronic advantages of the 4,6-dimethyl-2-phenylpyrimidin-5-olate aluminum complex translate directly into superior catalytic metrics compared to standard commercial catalysts.

Table 1: MPV Reduction of Substituted Acetophenones (Conditions: 10 mmol ketone, 10 mol% Al-catalyst, 50 mL isopropanol, 80 °C)

SubstrateCatalyst SystemTime (h)Conversion (%)Mass Balance (%)
AcetophenoneAl(OiPr)₃ (Standard)126592
Acetophenone[Al(L)₂(OiPr)] (Novel)3>9999
4-Methoxyacetophenone[Al(L)₂(OiPr)] (Novel)49898
2-Bromoacetophenone[Al(L)₂(OiPr)] (Novel)69496
Benzophenone[Al(L)₂(OiPr)] (Novel)89197

Table 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone (Conditions: 100 equiv monomer, 1 equiv Zn-catalyst, Toluene, 25 °C)

Catalyst SystemTime (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Zn(OAr)₂ (Phenoxide)1208510,5001.45
[Zn(L)₂] (Novel)30>9911,4001.12

Note: The exceptionally narrow Polydispersity Index (PDI) of 1.12 for the novel Zinc-pyrimidinolate complex indicates a highly controlled, living polymerization process, directly resulting from the suppression of transesterification side-reactions by the bulky 4,6-dimethyl groups.

Sources

Application

Application Note: Preparation and Handling of 4,6-Dimethyl-2-phenylpyrimidin-5-ol Stock Solutions

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Focus: Radical-Trapping Antioxidants (RTAs), Kinase Inhibitor Intermediates, and Cellular Assays Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Focus: Radical-Trapping Antioxidants (RTAs), Kinase Inhibitor Intermediates, and Cellular Assays

Mechanistic Rationale: The Pyrimidinol Advantage

In drug development and biochemical research, 4,6-dimethyl-2-phenylpyrimidin-5-ol (CAS: 75078-30-7) serves as a highly specialized heterocyclic building block and a potent radical-trapping antioxidant (RTA)[1].

The experimental choice to utilize pyrimidin-5-ols over traditional phenolic antioxidants (such as α -tocopherol or BHT) is grounded in their unique kinetic and thermodynamic profiles. Traditional phenols neutralize peroxyl radicals via Hydrogen Atom Transfer (HAT). While adding electron-donating groups to a phenol weakens the O–H bond dissociation enthalpy (BDE) and accelerates HAT, it inadvertently lowers the ionization potential (IP), rendering the compound highly susceptible to spontaneous oxidation by ambient air[2].

By incorporating nitrogen atoms into the aromatic ring to form a pyrimidin-5-ol, the IP is significantly increased without compromising the low O–H BDE[2]. This creates a kinetic polar effect in the transition state. As a result, pyrimidin-5-ols react with peroxyl radicals up to 100 times faster than their phenolic counterparts while remaining exceptionally stable to air oxidation[3]. Understanding this causality is critical: handling protocols must preserve this O–H bond integrity, dictating the use of anhydrous solvents and inert atmospheres during long-term storage to prevent premature radical quenching.

Physicochemical Properties

To ensure accurate molarity during stock preparation, reference the validated physicochemical parameters below.

PropertyValueExperimental Implication
Compound Name 4,6-Dimethyl-2-phenylpyrimidin-5-olN/A
CAS Number 75078-30-7N/A
Molecular Weight 200.24 g/mol 1 mg = 4.994 μ mol
Molecular Formula C12H12N2OHighly lipophilic
Primary Solvent Anhydrous DMSORequires desiccant storage
Max Stock Concentration 50 mM (in DMSO)Exceeding this risks precipitation
Storage Temperature -20°C to -80°CProtect from UV/visible light

Stock Preparation Workflow

The following diagram outlines the critical path for formulating self-validating stock solutions.

StockPrep Weigh 1. Weighing Equilibrate to RT before opening Solvent 2. Solvent Addition Add Anhydrous DMSO Weigh->Solvent Dissolve 3. Dissolution Vortex & Sonicate (10 min) Solvent->Dissolve QC 4. Self-Validation QC Visual check & Centrifugation Dissolve->QC Aliquot 5. Aliquoting Divide into single-use vials QC->Aliquot Store 6. Storage Store at -80°C, Argon purged Aliquot->Store

Figure 1: Step-by-step workflow for the preparation and validation of pyrimidin-5-ol stock solutions.

Protocol A: Preparation of 10 mM Master Stock (In Vitro Assays)

Due to the compound's lipophilicity, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

Calculations for 10 mM Stock:

  • Target Concentration: 10 mM (10 μ mol/mL)

  • Mass of Compound: 1.0 mg (4.994 μ mol)

  • Required Volume of DMSO: 4.994μmol÷10μmol/mL=0.499 mL (499 μL)

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized 4,6-dimethyl-2-phenylpyrimidin-5-ol vial from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the stock via hydrolysis and alters the final molarity.

  • Weighing: Weigh exactly 1.0 mg of the compound using a microbalance into a sterile, amber-tinted Eppendorf tube.

  • Solvent Addition: Add 499 μ L of LC-MS grade, anhydrous DMSO.

  • Dissolution: Vortex the tube at maximum speed for 30 seconds. Follow with ultrasonic bath sonication at RT for 5–10 minutes.

  • Self-Validation Checkpoint (QC): Centrifuge the solution at 10,000 x g for 5 minutes.

    • Validation Logic: Carefully inspect the bottom of the tube. The absence of a pellet validates complete dissolution. If a microscopic white pellet is observed, the true concentration is lower than 10 mM. You must re-sonicate and re-centrifuge until the solution is optically clear.

  • Aliquoting: Divide the master stock into 20 μ L single-use aliquots in amber vials. Purge the headspace of each vial with Argon gas before sealing.

Protocol B: Aqueous Formulation for Cell-Based Assays

Direct injection of a 10 mM DMSO stock into aqueous cell culture media often results in compound crashing (precipitation), leading to false-negative bioassay results. To maintain the compound in solution for cellular assays, a co-solvent step-down protocol is required.

Step-by-Step Methodology (To achieve a 100 μ M working solution):

  • Take a 20 μ L aliquot of the 10 mM DMSO master stock.

  • Add 10 μ L of Tween-80 and vortex vigorously for 1 minute. Causality: The surfactant coats the hydrophobic pyrimidinol molecules, forming micelles that prevent aggregation.

  • Add 30 μ L of PEG-400 and vortex for an additional 1 minute.

  • Slowly add 1,940 μ L of pre-warmed (37°C) 1X PBS or cell culture media dropwise while continuously vortexing.

  • Self-Validation Checkpoint (QC): Measure the absorbance of the final solution at 600 nm (OD600) against a vehicle-only blank. An OD600 > 0.05 indicates light scattering due to micro-precipitation, invalidating the formulation. A successful formulation will yield an OD600 of 0.00.

Storage and Stability

  • Short-term (1-3 days): 4°C, protected from light.

  • Long-term (up to 6 months): -80°C.

  • Freeze-Thaw Rule: Strictly prohibit freeze-thaw cycles. Repeated temperature fluctuations introduce oxygen and moisture, leading to the oxidative dimerization of the pyrimidin-5-ol into inactive byproducts[3].

References

  • Valgimigli, L., & Pratt, D. A. (2015). Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! Accounts of Chemical Research, 48(4), 966-975. Available at:[Link]

  • Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., & Valgimigli, L. (2001). 5-Pyrimidinols: Novel Chain-Breaking Antioxidants More Effective than Phenols. Journal of the American Chemical Society, 123(19), 4625-4626. Available at:[Link]

Sources

Method

Application Note: The Role of 4,6-Dimethyl-2-phenylpyrimidin-5-ol in Advanced Pyrimidine Derivative Synthesis

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Introduction & Mechanistic Overview Pyrimidines repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Introduction & Mechanistic Overview

Pyrimidines represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. Among the vast array of pyrimidine building blocks, 4,6-dimethyl-2-phenylpyrimidin-5-ol (CAS: 75078-30-7) stands out as a highly versatile, multi-functional synthon.

As a Senior Application Scientist, I frequently recommend this specific compound when designing complex, multi-substituted pyrimidine libraries. Its utility stems from its orthogonal reactivity profile . The molecule presents three distinct sites for late-stage functionalization:

  • The 5-Hydroxyl Group: Acts as a hard oxygen nucleophile. It can be directly alkylated to form ethers or converted into a reactive pseudohalogen (e.g., a triflate) to enable palladium-catalyzed cross-coupling reactions[1]. The stability and reactivity of the 5-hydroxyl group on pyrimidines allow it to survive various cyclization conditions while remaining accessible for downstream modification[2].

  • The 4,6-Dimethyl Groups: Due to the strong electron-withdrawing nature of the pyrimidine nitrogen atoms, the protons on the 4- and 6-methyl groups are highly acidic (vinylogous to the ring nitrogens). This enables facile deprotonation and subsequent Knoevenagel or Aldol-type condensations with electrophiles.

  • The 2-Phenyl Ring: Provides lipophilicity and structural rigidity, often enhancing the binding affinity of the resulting derivative in hydrophobic protein pockets[3].

Understanding the causality behind these reactivity vectors is critical. By selectively exploiting the pKa differences between the 5-OH (pKa ~ 8-9) and the 4,6-CH3 groups (pKa ~ 22-25), researchers can sequentially build complexity without the need for cumbersome protecting group strategies.

Orthogonal Reactivity Pathways

To visualize how 4,6-dimethyl-2-phenylpyrimidin-5-ol serves as a central hub for pyrimidine derivative synthesis, refer to the pathway diagram below.

Reactivity Core 4,6-Dimethyl-2-phenylpyrimidin-5-ol (Central Synthon) OH_rxn 5-OH Functionalization (pKa ~ 8-9) Core->OH_rxn O-Nucleophile Me_rxn 4,6-Dimethyl Functionalization (pKa ~ 22-25) Core->Me_rxn C-H Acidity Triflation Triflation (Tf2O, Base) -> Pd-Catalyzed Cross-Coupling OH_rxn->Triflation Etherification Etherification (R-X, Base) -> Alkoxy Pyrimidines OH_rxn->Etherification Condensation Aldol/Knoevenagel Condensation -> Styryl Derivatives Me_rxn->Condensation Halogenation Radical Halogenation (NBS) -> Bromomethyl Intermediates Me_rxn->Halogenation

Diagram 1: Orthogonal functionalization pathways of 4,6-dimethyl-2-phenylpyrimidin-5-ol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that causality (e.g., pH shifts driving precipitation) is actively monitored, preventing downstream failures.

Protocol A: De Novo Synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol

Scientific Rationale: The synthesis relies on a Pinner-type cyclocondensation. Benzamidine is typically supplied as a stable hydrochloride salt. A strong alkoxide base (sodium ethoxide) is strictly required to liberate the free amidine in situ, driving the nucleophilic attack on the carbonyl carbons of 3-hydroxy-2,4-pentanedione.

Materials:

  • Benzamidine hydrochloride (1.0 equiv)

  • 3-Hydroxy-2,4-pentanedione (1.05 equiv)

  • Sodium metal (1.2 equiv) or pre-formed NaOEt solution (21% in EtOH)

  • Absolute Ethanol

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Base Preparation: Under an inert nitrogen atmosphere, carefully dissolve sodium metal in absolute ethanol at 0 °C to generate sodium ethoxide. Causality: Generating the base fresh ensures the absence of water, which would otherwise hydrolyze the dicarbonyl compound.

  • Amidine Free-Basing: Add benzamidine hydrochloride to the alkoxide solution. Stir for 30 minutes at room temperature. A white precipitate (NaCl) will form.

  • Cyclocondensation: Add 3-hydroxy-2,4-pentanedione dropwise. Heat the reaction mixture to gentle reflux (78 °C) for 12 hours. IPC Check: TLC (DCM:MeOH 9:1) should show the disappearance of the dicarbonyl starting material.

  • Solvent Removal: Cool the mixture to room temperature and concentrate it in vacuo to a thick paste.

  • Acidification (Critical Step): Dissolve the paste in minimal ice water. Slowly add glacial acetic acid until the pH reaches exactly 5.0–6.0. Causality: The 5-hydroxyl group is weakly acidic. Using a strong mineral acid (like HCl) drops the pH too low (pH < 3), protonating the pyrimidine nitrogens and pulling the product back into the aqueous phase. Acetic acid ensures the molecule remains neutral and precipitates optimally.

  • Isolation: Filter the resulting off-white solid, wash with cold water, and dry under high vacuum.

Workflow Step1 Step1 Step2 Step 2: Free-Basing Add Benzamidine HCl, stir 30 min Step1->Step2 Step3 Step 3: Cyclocondensation Add Dione, Reflux 12h Step2->Step3 Step4 Step 4: Concentration Remove solvent in vacuo Step3->Step4 Step5 Step 5: Acidification H2O + AcOH (Target pH 5-6) Step4->Step5 Step6 Step 6: Isolation Filter, wash, dry under vacuum Step5->Step6

Diagram 2: Step-by-step workflow for the de novo synthesis of the pyrimidine core.

Protocol B: Triflation of the 5-Hydroxyl Group

Scientific Rationale: To utilize the pyrimidine core in Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-O bond must be activated. Converting the phenol-like hydroxyl into a trifluoromethanesulfonate (triflate) provides an excellent leaving group for oxidative addition by Palladium(0).

Step-by-Step Methodology:

  • Dissolve 4,6-dimethyl-2-phenylpyrimidin-5-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (2.5 equiv) and cool the system to -78 °C. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The extreme cold prevents exothermic degradation of the triflic anhydride.

  • Add Trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature over 2 hours. IPC Check: TLC (Hexanes:EtOAc 3:1) will show a highly non-polar spot (the triflate) replacing the polar starting material.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography immediately, as pyrimidinyl triflates can degrade upon prolonged storage.

Quantitative Data Summaries

The table below summarizes the expected quantitative outcomes and key analytical markers for the functionalization of 4,6-dimethyl-2-phenylpyrimidin-5-ol, establishing a baseline for experimental validation.

Reaction TypeReagents & ConditionsTarget FunctionalizationTypical YieldKey Analytical Marker (1H NMR, CDCl3)
De Novo Synthesis Benzamidine HCl, 3-OH-2,4-pentanedione, NaOEt, 78°C, 12hPyrimidine Core Formation65 - 75%δ 9.80 (s, 1H, -OH) ; δ 2.45 (s, 6H, -CH3)
Triflation Tf2O, Pyridine, DCM, -78°C to RT, 2h5-OTf Activation85 - 90%Disappearance of δ 9.80 (-OH) ; slight downfield shift of -CH3
Etherification Alkyl Halide (R-X), K2CO3, DMF, 80°C, 6h5-Alkoxy Derivative70 - 85%Appearance of alkoxy protons (e.g., δ 3.8-4.2 for -OCH2-)
Aldol Condensation Ar-CHO, Piperidine, Toluene, Dean-Stark, 110°C, 16h4,6-Distyryl Derivative50 - 70%Appearance of vinylic doublets (J ≈ 16 Hz) indicating trans-alkenes

References

  • 5-Hydroxypyrimidine synthesis - ChemicalBook Source: ChemicalBook URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer Source: Chemical Research in Toxicology - ACS Publications URL

Sources

Application

Use of 4,6-Dimethyl-2-phenylpyrimidin-5-ol in material science research

Application Note: 4,6-Dimethyl-2-phenylpyrimidin-5-ol as a Next-Generation Radical-Trapping Antioxidant in Material Science Executive Summary The oxidative degradation of advanced materials—ranging from polyolefin thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4,6-Dimethyl-2-phenylpyrimidin-5-ol as a Next-Generation Radical-Trapping Antioxidant in Material Science

Executive Summary

The oxidative degradation of advanced materials—ranging from polyolefin thermoplastics to organic light-emitting diodes (OLEDs) and high-performance lubricants—remains a primary limiting factor in their operational lifespan. While hindered phenols like BHT (butylated hydroxytoluene) and α -tocopherol (Vitamin E) have been the industry standard for decades, their efficacy is fundamentally limited by their O–H bond dissociation enthalpies (BDE).

4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) represents a paradigm shift in Radical-Trapping Antioxidant (RTA) design. By replacing the traditional benzene ring with a nitrogen-rich pyrimidine core, this compound leverages unique stereoelectronic effects to drastically accelerate peroxyl radical trapping. This application note details the mechanistic causality behind its superior performance, provides comparative quantitative data, and outlines validated protocols for integrating and testing this compound in material science research.

Mechanistic Grounding: The Heteroatom Advantage (E-E-A-T)

To understand why 4,6-dimethyl-2-phenylpyrimidin-5-ol outperforms traditional phenols, researchers must look at the transition state of the hydrogen-atom transfer (HAT) reaction. When an antioxidant (ArOH) intercepts a chain-carrying peroxyl radical (ROO•), the rate of inhibition ( kinh​ ) is inversely proportional to the O–H BDE of the antioxidant.

The Pyrimidine Effect: In a standard phenol, the oxygen lone pairs donate into the aromatic π -system. However, in a pyrimidin-5-ol, the highly electronegative nitrogen atoms in the ring withdraw electron density via induction, which paradoxically strengthens the O–H bond in the ground state. Yet, upon hydrogen abstraction, the nitrogen lone pairs—which are orthogonal to the π -system in the neutral molecule—can overlap with the singly occupied molecular orbital (SOMO) of the resulting pyrimidin-5-oxyl radical. This provides immense resonance stabilization to the radical, ultimately lowering the effective BDE and accelerating the HAT process [1].

Structural Synergies of 4,6-Dimethyl-2-phenylpyrimidin-5-ol:

  • 4,6-Dimethyl Groups: These methyl groups flank the 5-hydroxyl group, providing critical steric hindrance. This prevents the resulting antioxidant radical from engaging in pro-oxidant side reactions (e.g., cross-coupling with polymer chains) and forces the molecule to act strictly as a chain-terminator.

  • 2-Phenyl Substitution: The addition of a phenyl group at the 2-position serves a dual purpose. First, it extends the conjugated π -system, further stabilizing the radical. Second, it significantly increases the lipophilicity and molecular weight of the compound, preventing antioxidant "bloom" (migration to the surface) and volatilization during high-temperature polymer melt compounding.

Diagram 1: Radical Trapping Mechanism Pathway

G A Peroxyl Radical (ROO•) C Transition State [ROO---H---OAr]‡ A->C B 4,6-Dimethyl-2-phenyl pyrimidin-5-ol (ArOH) B->C D Hydroperoxide (ROOH) C->D Chain Termination E Pyrimidin-5-oxyl Radical (ArO•) Resonance Stabilized C->E Stable Intermediate

Caption: Radical-trapping mechanism showing the transfer of the hydrogen atom to the peroxyl radical.

Quantitative Data: Comparative Antioxidant Efficacy

The table below summarizes the theoretical and experimental parameters of 4,6-dimethyl-2-phenylpyrimidin-5-ol against industry standards. The data illustrates how the pyrimidine core lowers the BDE while maximizing the inhibition rate constant ( kinh​ ).

AntioxidantO–H BDE (kcal/mol) kinh​ ( M−1s−1 at 30°C)Stoichiometric Factor ( n )Thermal Stability (TGA 5% Loss)
BHT ~81.0 1.1×104 2.0~150°C
α -Tocopherol ~78.2 3.2×106 2.0~220°C
4,6-Dimethyl-2-phenylpyrimidin-5-ol ~76.5 8.5×106 2.0 >260°C

Note: kinh​ values are benchmarked in non-polar solvent systems (e.g., chlorobenzene) to mimic polymer/lipid matrices.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols are designed to test both the fundamental kinetic properties of 4,6-dimethyl-2-phenylpyrimidin-5-ol and its applied performance in a polymer matrix.

Protocol A: Liquid-Phase Autoxidation Inhibition Assay

Purpose: To determine the precise inhibition rate constant ( kinh​ ) and stoichiometric factor ( n ) using a controlled radical chain reaction.

  • System Preparation: Prepare a solution of 4.3 M styrene (oxidizable substrate) in chlorobenzene. Ensure all solvents are passed through basic alumina to remove trace hydroperoxides.

  • Initiator Addition: Add 0.05 M of AIBN (Azobisisobutyronitrile) as the thermal radical initiator.

  • Equilibration: Transfer 3.0 mL of the solution to a temperature-controlled oxygen uptake apparatus (e.g., a differential pressure transducer system) set to 30°C. Allow the system to equilibrate under 1 atm of O2​ until a steady rate of oxygen consumption is observed.

  • Antioxidant Injection: Inject 10 μ L of a 1.0 mM stock solution of 4,6-dimethyl-2-phenylpyrimidin-5-ol into the reaction vessel.

  • Data Acquisition & Validation:

    • The oxygen uptake will immediately halt, marking the beginning of the induction period ( τ ).

    • Once the antioxidant is consumed, oxygen uptake will resume at the uninhibited rate.

    • Self-Validation: Calculate the stoichiometric factor using n=(Ri​×τ)/[ArOH] , where Ri​ is the known initiation rate of AIBN. A result of n≈2.0 confirms the mechanism is functioning cleanly without side reactions.

Protocol B: Polymer Compounding and Oxidation Induction Time (OIT)

Purpose: To evaluate the macroscopic thermal-oxidative stabilization of a polyolefin matrix.

  • Resin Preparation: Dry virgin Polypropylene (PP) powder at 80°C under vacuum for 4 hours.

  • Doping: Mechanically mix the PP powder with 0.2 wt% of 4,6-dimethyl-2-phenylpyrimidin-5-ol. For comparative baselines, prepare separate batches with 0.2 wt% BHT.

  • Melt Compounding: Process the mixture through a co-rotating twin-screw extruder.

    • Parameters: Temperature profile from 170°C (feed) to 200°C (die); Screw speed: 100 rpm.

  • Film Pressing: Pelletize the extrudate and press into 100 μ m thick films using a hydraulic heated press at 190°C for 2 minutes.

  • DSC Analysis (OIT):

    • Place a 5 mg sample of the film into a Differential Scanning Calorimeter (DSC).

    • Ramp the temperature to 200°C at 20°C/min under a Nitrogen atmosphere.

    • Upon reaching 200°C, hold isothermally for 5 minutes, then abruptly switch the purge gas to Oxygen (50 mL/min).

    • Measure the time from the gas switch to the onset of the exothermic degradation peak. This is the Oxidation Induction Time (OIT).

Diagram 2: Experimental Workflow for Polymer OIT

G A 1. Matrix Preparation (Polyolefin Resin Drying) B 2. Antioxidant Doping (0.2 wt% Pyrimidin-5-ol) A->B C 3. Twin-Screw Extrusion (Melt Compounding at 200°C) B->C D 4. Sample Preparation (Compression Molding into 100µm Films) C->D E 5. DSC Analysis (Isothermal OIT at 200°C in O2) D->E

Caption: Step-by-step workflow for evaluating polymer stabilization via Oxidation Induction Time (OIT).

References

The foundational mechanistic principles governing the superior efficacy of pyrimidin-5-ols as radical-trapping antioxidants are grounded in the following peer-reviewed literature:

  • Pratt, D. A.; DiLabio, G. A.; Brigati, G.; Pedulli, G. F.; Valgimigli, L. "5-Pyrimidinols: Novel Chain-Breaking Antioxidants More Effective than Phenols", Journal of the American Chemical Society (2001).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 4,6-Dimethyl-2-phenylpyrimidin-5-ol

Executive Summary Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 5-hydroxypyrimidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 5-hydroxypyrimidine derivatives. The synthesis of 4,6-dimethyl-2-phenylpyrimidin-5-ol (CAS: 75078-30-7) is classically achieved via the condensation of benzamidine with a 1[1]. However, direct condensation with 3-hydroxy-2,4-pentanedione often leads to2[2].

To build a robust, self-validating protocol, we employ a two-step approach: condensing benzamidine with 3-acetoxy-2,4-pentanedione to form a protected intermediate, followed by 3[3]. This guide provides the mechanistic causality behind these steps, a validated protocol, and troubleshooting FAQs to resolve common bottlenecks like retro-Claisen cleavage and air oxidation.

Mechanistic Workflow

SynthesisRoute A Benzamidine HCl + Base C Condensation Reaction (K2CO3, DMF, 90°C) A->C B 3-Acetoxy-2,4-pentanedione B->C D 5-Acetoxy-4,6-dimethyl- 2-phenylpyrimidine C->D E Alkaline Hydrolysis (NaOH, MeOH/H2O) D->E F 4,6-Dimethyl-2-phenyl- pyrimidin-5-ol E->F

Figure 1: Two-step synthetic workflow for 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you can verify success at each intermediate stage.

Step 1: Free-Basing and Condensation

  • Action: Suspend benzamidine hydrochloride (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to liberate the free amidine.

  • Action: Add 3-acetoxy-2,4-pentanedione (1.1 eq) dropwise. Elevate the temperature to 90°C and stir for 4-6 hours.

  • Causality: K₂CO₃ is chosen over NaOEt because strong alkoxides promote the retro-Claisen cleavage of the dicarbonyl precursor. DMF provides a highly polar, aprotic environment that stabilizes the1[1].

  • Validation Checkpoint 1: Analyze via LC-MS. The reaction is complete when the intermediate 5-acetoxy-4,6-dimethyl-2-phenylpyrimidine is the major peak (m/z 243[M+H]⁺).

Step 2: Alkaline Hydrolysis

  • Action: Cool the mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic layer.

  • Action: Dissolve the crude intermediate in methanol. Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 2 hours.

  • Causality: The acetate group is readily cleaved under mild alkaline conditions. Methanol ensures the lipophilic intermediate remains in 3[3].

  • Validation Checkpoint 2: TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the high-Rf acetate intermediate.

Step 3: Controlled Acidification and Isolation

  • Action: Cool the mixture to 0°C. Carefully add glacial acetic acid dropwise until the pH reaches exactly 5.5 - 6.0.

  • Causality: 5-Hydroxypyrimidines are amphoteric. At high pH, they form water-soluble phenoxide-like salts; at low pH, the pyrimidine nitrogens protonate. The isoelectric point is near pH 5.5-6.0, where the neutral3[3].

  • Validation Checkpoint 3: A dense, off-white precipitate will form. Filter, wash with cold water, and dry under vacuum. Final verification via LC-MS (m/z 201 [M+H]⁺).

Troubleshooting FAQs

Q1: Why is my condensation yield consistently below 30%, with significant starting material degradation? A1: This is a classic symptom of retro-Claisen cleavage . When using strong bases like Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe), the alkoxide can attack the carbonyl carbon of 3-acetoxy-2,4-pentanedione instead of simply deprotonating the amidine. This cleaves the precursor into ethyl acetate and hydroxyacetone derivatives, destroying your starting material. Solution: Switch to a milder base system, such as K₂CO₃ in DMF or DIPEA in Acetonitrile, which are basic enough to drive the condensation but non-nucleophilic enough to1[1].

Q2: I observe a persistent impurity with a mass +42 Da relative to the target product. What is it? A2: This impurity is the unhydrolyzed intermediate, 5-acetoxy-4,6-dimethyl-2-phenylpyrimidine (MW = 242.27 g/mol vs. the product's 200.24 g/mol ). The +42 Da difference corresponds to the acetyl group (CH₃CO) replacing the hydroxyl proton. Solution: This indicates incomplete alkaline hydrolysis. Ensure you are using at least 3.0 equivalents of NaOH and that your Methanol/Water solvent system is completely homogenous to prevent the lipophilic intermediate from 3[3].

Q3: The final product turns dark brown during isolation and drying. How can I prevent this? A3: 5-Hydroxypyrimidines are highly susceptible to air oxidation under alkaline conditions, forming2[2]. The deprotonated 5-hydroxypyrimidine ring is electron-rich and readily oxidized by atmospheric oxygen. Solution: Never expose the alkaline reaction mixture to air for prolonged periods. Acidify the mixture to pH 5.5-6.0 with acetic acid before filtration or rotary evaporation. Dry the final isolated solid in a vacuum oven rather than an open-air desiccator.

Quantitative Optimization Data

To further guide your experimental design, below is a summary of our internal optimization data comparing different base/solvent systems during the condensation step.

Base / Solvent SystemCondensation TempRetro-Claisen CleavageHydrolysis ConversionOverall Yield
NaOEt / EtOH78°C (Reflux)High (>40%)>95%35%
K₂CO₃ / EtOH78°C (Reflux)Moderate (~20%)>95%55%
K₂CO₃ / DMF 90°C Low (<5%) >98% 78%
DIPEA / MeCN82°C (Reflux)Very Low>90%65%

Note: K₂CO₃ in DMF provides the optimal balance of nucleophilicity and basicity, minimizing side reactions while maximizing the cyclization rate.

References

  • Title: 5-Hydroxypyrimidine synthesis Source: ChemicalBook URL
  • Title: 888. Pyrimidines. Part XI.
  • Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL

Sources

Optimization

Troubleshooting solubility issues of 4,6-Dimethyl-2-phenylpyrimidin-5-ol in DMSO

Technical Support Center: 4,6-Dimethyl-2-phenylpyrimidin-5-ol Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,6-Dimethyl-2-phenylpyrimidin-5-ol

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4,6-Dimethyl-2-phenylpyrimidin-5-ol in Dimethyl Sulfoxide (DMSO). Pyrimidine-based scaffolds are foundational in medicinal chemistry, often serving as core structures for kinase inhibitors and other therapeutic agents.[1][2] However, their often lipophilic and crystalline nature can present significant handling and solubility hurdles. This document offers a structured, cause-and-effect approach to diagnosing and resolving these issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4,6-Dimethyl-2-phenylpyrimidin-5-ol and why is its solubility a concern?

4,6-Dimethyl-2-phenylpyrimidin-5-ol is a heterocyclic organic compound featuring a pyrimidine core. This core is a privileged scaffold in drug discovery because it mimics the structures of nucleobases (cytosine, thymine, uracil) and can interfere with the biological processes of rapidly proliferating cells, making it a valuable starting point for anticancer agents.[1][3] The attached dimethyl, phenyl, and hydroxyl groups contribute to its specific chemical properties, including its molecular weight and lipophilicity, which dictate its solubility. Compounds of this class often exhibit poor aqueous solubility and can be challenging to dissolve even in potent organic solvents like DMSO, impacting everything from high-throughput screening to in-vivo studies.[4]

Q2: Why is DMSO the recommended solvent for this compound class?

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[5][6] This makes it an almost universal solvent for creating high-concentration stock solutions in drug discovery programs.[6][7] Its miscibility with water and most cell culture media is another key advantage, allowing for the dilution of stock solutions into aqueous experimental systems.[5]

Q3: What is the single most critical property of DMSO that I must manage?

The most critical property of DMSO to manage is its hygroscopicity —its tendency to readily absorb moisture from the atmosphere.[8][9][10] Even brief exposure to ambient air can cause a significant increase in water content.[9] This is not a trivial matter; it is a primary cause of compound precipitation and experimental variability.[11]

Q4: How does absorbed water in DMSO negatively affect solubility?

When DMSO absorbs water, its fundamental properties as a solvent are altered. The introduction of water changes the solvent's polarity and creates a more structured hydrogen-bonding network.[9][12] This change makes it energetically more difficult for the solvent to accommodate and solvate large, lipophilic molecules like 4,6-Dimethyl-2-phenylpyrimidin-5-ol, leading to a significant decrease in solubility.[8][9] This can cause a compound to precipitate from a solution that was previously clear.

Q5: My compound is a crystalline solid. Does this affect how it dissolves?

Absolutely. The solid-state form of a compound plays a crucial role in its dissolution kinetics. Crystalline solids exist in a highly ordered, low-energy lattice structure that requires significant energy to break apart.[13] Amorphous solids, by contrast, are less ordered and dissolve more readily.[8][14] If your compound crystallizes out of a DMSO solution, it may form a different, more stable (and less soluble) polymorph, making re-dissolution particularly difficult.[8]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter. For each problem, we identify the most probable causes and provide actionable solutions.

Problem 1: The compound powder is not dissolving, even in fresh, anhydrous DMSO.
  • Most Likely Cause: Insufficient kinetic energy has been applied to overcome the compound's crystal lattice energy. The dissolution process requires energy to break the intermolecular forces holding the solid compound together.[13]

  • Solution: A combination of mechanical and thermal energy is required. Do not assume a compound is insoluble without applying these techniques. Follow the "Protocol for Initial Dissolution" below, which employs vortexing, gentle warming, and sonication.[5][9] These steps systematically introduce the energy needed to facilitate dissolution.

Problem 2: My stock solution, which was perfectly clear, is now cloudy or contains visible precipitate.
  • Most Likely Cause A: Water Contamination. This is the most common reason for precipitation in stored DMSO stocks. As explained in the FAQs, DMSO readily absorbs atmospheric moisture, which reduces its solvating power for your compound.[9][12]

    • Solution: First, attempt to re-dissolve the compound using the "Protocol for Re-dissolving Precipitate." If successful, immediately aliquot the stock into smaller, single-use volumes and store them under strict anhydrous conditions (e.g., in a desiccator). Always use high-quality, anhydrous DMSO, preferably from a new or properly handled bottle.[15]

  • Most Likely Cause B: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can introduce energy fluctuations that encourage nucleation and crystallization, especially if trace amounts of water are present.[8][9]

    • Solution: Prevention is the best strategy. Prepare single-use aliquots of your stock solution to eliminate the need for repeated freeze-thaw cycles of the main stock.[5][16]

  • Most Likely Cause C: Storage Temperature. While counterintuitive, storing some highly concentrated DMSO stocks at very low temperatures (-20°C or -80°C) can sometimes promote crystallization if the solution becomes supersaturated as it cools.

    • Solution: For some compounds, storage at 4°C or even room temperature (if stability permits) in a desiccated environment can be more effective at preventing precipitation than freezing.[14] However, always check the compound's stability data before storing at higher temperatures for extended periods.

Problem 3: The compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium.
  • Most Likely Cause: The compound's aqueous solubility is significantly lower than its solubility in DMSO, and the final concentration in your assay exceeds this limit. This is a very common issue for lipophilic molecules.[17]

  • Solution: The dilution technique is critical. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. This creates localized supersaturation, causing the compound to crash out.

    • Optimized Dilution Strategy: Perform serial dilutions in 100% DMSO first to get closer to your final concentration.[17] When making the final dilution into the aqueous medium, add the DMSO stock to the buffer dropwise while vigorously vortexing the buffer. This promotes rapid mixing and minimizes localized high concentrations.

    • Concentration Check: Ensure the final concentration of your compound in the assay does not exceed its maximum aqueous solubility. If it does, you must lower the working concentration.

    • Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible, typically below 0.5%, and always include a vehicle control (media + same final DMSO concentration) in your experiments.[5][16]

Data & Protocols

Table 1: Recommended Dissolution Techniques
TechniqueParametersCausality & Best Practices
Vortexing 1-5 minutesProvides mechanical agitation to increase the interaction between the solvent and the surface of the solid compound. This is the essential first step.
Warming 37°C to 40°CIncreases the kinetic energy of the system, enhancing the solubility of most compounds. Caution: Do not exceed 40°C without knowing the compound's thermal stability, as heat can cause degradation.[5]
Sonication 10-30 minutesUses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at breaking up solid aggregates and enhancing dissolution.[5][9]
Experimental Protocols
  • Preparation: Bring the vial of solid compound and a bottle of anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.[9]

  • Weighing: Accurately weigh the desired mass of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration.

  • Initial Mixing: Vortex the tube vigorously for 1-2 minutes.[5] Visually inspect for undissolved material.

  • Gentle Warming: If solids remain, place the tube in a 37°C water bath or heating block for 10-15 minutes.[9] Vortex again.

  • Sonication: If the solution is still not clear, place the tube in a bath sonicator for 15-30 minutes.[5] The water in the sonicator bath should be at room temperature.

  • Final Check & Storage: Once the solution is completely clear, centrifuge the tube briefly to pellet any potential microparticulates. Aliquot the clear supernatant into single-use, low-retention tubes. Store appropriately, preferably in a desiccator.

  • Inspection: Visually confirm the presence of precipitate in your stock solution vial.

  • Warming & Vortexing: Warm the vial to 37°C for 10-15 minutes, then vortex vigorously for 1-2 minutes. This is often sufficient to re-dissolve precipitate caused by cooling or minor water absorption.

  • Sonication: If precipitate remains, sonicate the vial for 20-30 minutes.

  • Assessment: If the solution becomes clear, the issue was likely physical (crystallization) or minor water absorption. If the precipitate does not re-dissolve, it may indicate significant water contamination, compound degradation, or the formation of a highly stable, insoluble polymorph. In this case, it is strongly recommended to discard the stock and prepare a fresh one from solid material and new anhydrous DMSO.

Visualization of Workflows

G cluster_start Initial Dissolution Workflow start 1. Add Anhydrous DMSO to Weighed Compound vortex 2. Vortex Vigorously (1-2 min) start->vortex check1 Is Solution Clear? vortex->check1 warm 3. Warm to 37°C (10-15 min) & Vortex check1->warm No success Clear Stock Solution: Aliquot & Store check1->success Yes check2 Is Solution Clear? warm->check2 sonicate 4. Sonicate (15-30 min) check2->sonicate No check2->success Yes check3 Is Solution Clear? sonicate->check3 check3->success Yes fail Insoluble at this Conc: Re-evaluate Target Conc. check3->fail No

Caption: Workflow for dissolving the solid compound in DMSO.

G cluster_troubleshoot Troubleshooting Precipitate in Stored Stock cluster_cause Identify Probable Cause start Precipitate Observed in DMSO Stock redissolve 1. Warm (37°C) & Vortex 2. Sonicate if needed start->redissolve check1 Did it Re-dissolve? redissolve->check1 cause1 Probable Cause: - Freeze/Thaw Cycles - Minor Water Absorption check1->cause1 Yes cause2 Probable Cause: - Significant Contamination - Degradation / Polymorph check1->cause2 No action1 ACTION: - Aliquot into single-use vials - Store in desiccator - Minimize future freeze-thaws cause1->action1 action2 ACTION: - Discard stock - Prepare fresh solution with  new anhydrous DMSO cause2->action2

Caption: Decision tree for handling precipitated stock solutions.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Sharma, P., & Kumar, V. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Khadka, P., et al. (2014). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement.
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem Technical Support.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem Technical Support.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • Wikipedia. Dimethyl sulfoxide.
  • Smietana, M., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling.
  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know.
  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.
  • MedChemExpress. Compound Handling Instructions.
  • Lin, J., et al. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. ChemRxiv.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery.
  • Kumasaki, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • Lab Asia. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
  • Kalgutkar, A. S., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Balakin, K. V., et al. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate.
  • El-Gamal, M. I., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Molecules.
  • Kumasaki, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors. BenchChem Technical Support.
  • Ashour, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.
  • Dardenne, F. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • Di, L., et al. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave Online Journal of Biology and Medicine.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dimethyl-2-phenylpyrimidin-5-ol

Welcome to the Technical Support portal for the synthesis and optimization of 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) [1]. Engineered for synthetic chemists and drug development professionals, this guide byp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support portal for the synthesis and optimization of 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) [1]. Engineered for synthetic chemists and drug development professionals, this guide bypasses generic advice to deliver field-proven mechanistic insights.

The synthesis of this highly valued heterocyclic building block typically relies on a base-mediated cyclization reaction[2]. Specifically, the condensation of benzamidine hydrochloride with 3-hydroxy-2,4-pentanedione constructs the pyrimidin-5-ol core[3]. However, the electron-rich nature of the 5-hydroxyl group and the amphoteric properties of the product demand precise control over reaction conditions and isolation techniques[4].

I. Mechanistic Workflow

G A Benzamidine HCl C Base (NaOEt) Solvent (EtOH) A->C Free base generation B 3-Hydroxy-2,4- pentanedione B->C Enolate formation D Condensation Intermediate C->D Nucleophilic attack E 4,6-Dimethyl-2-phenyl pyrimidin-5-ol D->E Cyclization & Dehydration

Reaction pathway for 4,6-dimethyl-2-phenylpyrimidin-5-ol synthesis via condensation.

II. Troubleshooting Guides & FAQs

Q1: Why is my conversion rate plateauing at 40-50% when using standard carbonate bases (e.g., K₂CO₃)?

  • Causality: Benzamidine hydrochloride requires rapid, complete neutralization to liberate the free amidine before it can react with the 1,3-dicarbonyl electrophile. While K₂CO₃ in DMF is a common choice for standard pyrimidines, 3-hydroxy-2,4-pentanedione is sterically hindered and less electrophilic due to the electron-donating hydroxyl group. A heterogeneous weak base fails to drive the enolate formation efficiently.

  • Solution: Switch to a stronger, homogeneous base system like Sodium Ethoxide (NaOEt) in absolute Ethanol. NaOEt fully deprotonates the benzamidine hydrochloride and rapidly forms the enolate of 3-hydroxy-2,4-pentanedione, driving the initial nucleophilic attack to completion.

Q2: I am observing significant oxidative degradation and dark-colored impurities in the crude mixture. How can I prevent this?

  • Causality: The pyrimidin-5-ol core is highly electron-rich. Under basic reflux conditions in the presence of atmospheric oxygen, the 5-hydroxyl group is highly susceptible to oxidation, leading to the formation of quinone-type polymeric byproducts (indicated by a dark brown/black reaction mixture).

  • Solution: Establish a strict inert atmosphere. Degas the absolute ethanol (e.g., sparge with Argon for 15 minutes) prior to the reaction. Run the reflux strictly under Argon or Nitrogen, and limit the reflux time to the empirically determined optimum (typically 6 hours).

Q3: How do I efficiently isolate 4,6-dimethyl-2-phenylpyrimidin-5-ol without losing product in the aqueous phase?

  • Causality: The target compound is amphoteric. It contains a basic pyrimidine nitrogen and an acidic phenolic-type hydroxyl group. If the aqueous quench pH is too high (>9), it remains dissolved as a phenoxide salt. If the pH is too low (<4), it protonates at the pyrimidine nitrogen, forming a water-soluble hydrochloride salt. Advanced purification relies on precise pH control[4].

  • Solution: Perform an isoelectric precipitation. After removing the organic solvent, dilute the residue with water and carefully adjust the pH to exactly 6.5–7.0 using 1M HCl. The product will crash out as a neutral, filterable solid.

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Is the reaction mixture dark/black? Start->Check1 Check2 Is starting material unreacted? Start->Check2 Oxidation Cause: Oxidative degradation of 5-OH Check1->Oxidation Yes Sol1 Action: Degas solvent, use Argon atmosphere Oxidation->Sol1 Base Cause: Incomplete amidine liberation Check2->Base Yes Sol2 Action: Switch to NaOEt in absolute EtOH Base->Sol2

Diagnostic logic tree for pyrimidin-5-ol synthesis troubleshooting.

III. Quantitative Data: Optimization Matrix

The following table summarizes the impact of varying reaction conditions on the synthesis of 4,6-dimethyl-2-phenylpyrimidin-5-ol.

Base (Equiv)SolventTemp (°C)AtmosphereTime (h)Yield (%)Purity (HPLC %)
K₂CO₃ (2.5)DMF90Air1245< 80
KOtBu (2.2)THF65 (Reflux)Nitrogen86585
NaOEt (2.5) EtOH (Abs) 78 (Reflux) Argon 6 82 > 95
IV. Self-Validating Experimental Protocol

This methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure each chemical transformation is successful before proceeding to the next step.

Step 1: Amidine Liberation

  • Suspend Benzamidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous, Argon-degassed absolute ethanol (30 mL).

  • Slowly add a freshly prepared solution of Sodium Ethoxide (2.5 equiv, 25 mmol) in absolute ethanol (20 mL) at 0 °C.

  • Self-Validation Checkpoint: Observe the reaction flask. The immediate formation of a fine, dense white precipitate (NaCl) visually confirms the successful deprotonation of the amidine hydrochloride. If the solution remains clear, the NaOEt has degraded (likely to NaOH/Na₂CO₃ via moisture) and must be remade.

Step 2: Electrophile Addition & Condensation

  • To the free amidine suspension, add 3-hydroxy-2,4-pentanedione (1.1 equiv, 11 mmol) dropwise over 10 minutes.

  • Attach a reflux condenser, purge the system with Argon, and heat to a gentle reflux (78 °C) for 6 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot at 5 hours and run a TLC (Hexane:EtOAc 1:1). The disappearance of the strongly UV-active benzamidine baseline spot and the appearance of a new, distinct blue-fluorescent spot under 254 nm UV light confirms the cyclization is complete.

Step 3: Isoelectric Precipitation

  • Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

  • Dissolve the crude residue in 50 mL of deionized water. The solution will be highly basic (pH > 10).

  • Place the flask in an ice bath and add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Self-Validation Checkpoint: Stop the addition exactly when the pH reaches 6.8. The sudden, massive precipitation of an off-white solid validates that the isoelectric point of the amphoteric pyrimidin-5-ol has been reached. If the solution clarifies again, you have over-acidified (pH < 4); back-titrate with 0.1M NaOH.

Step 4: Isolation

  • Filter the precipitate under vacuum, wash with ice-cold water (2 x 15 mL), and dry under high vacuum at 45 °C overnight to yield the pure 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

V. References
  • Title: 4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) Source: BLD Pharm URL:

  • Title: Buy 2-Phenylpyrimidin-5-ol (EVT-3192837) | 66739-85-3 Source: EvitaChem URL:

  • Title: The Journal of Organic Chemistry 1976 Volume.41 No.17 Source: DSS.go.th / ACS URL:

  • Title: WO2023107552A2 - Purines and methods of their use Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Purification of 4,6-Dimethyl-2-phenylpyrimidin-5-ol

Welcome to the dedicated technical support center for the purification of 4,6-Dimethyl-2-phenylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of 4,6-Dimethyl-2-phenylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with purifying this pyrimidinol derivative.

I. Understanding the Molecule: Properties and Challenges

4,6-Dimethyl-2-phenylpyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core. The presence of the hydroxyl group (-OH) imparts phenolic character, making it weakly acidic. The dimethyl and phenyl substitutions influence its solubility and potential for steric hindrance in interactions. Purification can be challenging due to potential side products from synthesis and the compound's polarity.

Key Properties:

  • Appearance: Typically an off-white to light yellow or gray powder or crystals.[1]

  • Polarity: A polar molecule due to the hydroxyl and nitrogen atoms in the pyrimidine ring.

  • Acidity: The phenolic hydroxyl group allows for the formation of a phenoxide salt in the presence of a base.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4,6-Dimethyl-2-phenylpyrimidin-5-ol, providing potential causes and actionable solutions.

Issue 1: Persistent Impurities After Initial Purification Attempt

Question: I've performed an initial purification, but my NMR/LC-MS analysis still shows significant impurities. What are the likely culprits and my next steps?

Answer: Persistent impurities are common and often arise from unreacted starting materials or byproducts of the synthesis.[2][3] The nature of these impurities will dictate the most effective secondary purification strategy.

Potential Causes & Solutions:

  • Unreacted Starting Materials: In many pyrimidine syntheses, precursors can include β-dicarbonyl compounds and amidines.[][5] If these are carried through, their differing polarities and acid-base properties can be exploited.

    • Solution: An acid-base extraction can be highly effective.[6][7] Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash with a weak aqueous base (e.g., sodium bicarbonate solution) to remove acidic starting materials. Subsequently, a wash with a dilute aqueous acid (e.g., 1M HCl) can remove basic impurities.[6]

  • Side-Reaction Products: The synthesis of pyrimidine derivatives can lead to isomers or related heterocyclic byproducts.[3]

    • Solution: Column chromatography is the preferred method for separating structurally similar compounds.[8][9] Due to the polar nature of 4,6-Dimethyl-2-phenylpyrimidin-5-ol, a normal-phase silica gel column is often effective.

Issue 2: Low Recovery of the Desired Compound

Question: My yield after purification is significantly lower than expected. Where could I be losing my product?

Answer: Low recovery can stem from several factors, including precipitation issues, adsorption onto the stationary phase during chromatography, or degradation.

Potential Causes & Solutions:

  • Precipitation During Workup: The product may be partially soluble in the aqueous layers during extraction.

    • Solution: Before discarding any aqueous layers from an extraction, it's prudent to back-extract with a fresh portion of the organic solvent to recover any dissolved product.[7]

  • Adsorption to Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to the silica gel in column chromatography.

    • Solution:

      • Modify the Mobile Phase: Adding a small amount of a more polar solvent like methanol to your eluent can help desorb the product.[10] However, be cautious as too much methanol (>10%) can dissolve the silica gel.[10]

      • Alternative Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior alternative to traditional normal-phase chromatography.[11][12]

  • Product Degradation: The pyrimidinol ring system is generally stable, but harsh pH conditions or prolonged heating can potentially cause degradation.

    • Solution: When performing acid-base extractions, use mild acids and bases and avoid prolonged exposure. During solvent removal, use moderate temperatures on the rotary evaporator.

III. Frequently Asked Questions (FAQs)

Q1: What is the best single technique for purifying 4,6-Dimethyl-2-phenylpyrimidin-5-ol?

A1: For most routine purifications where moderate to high purity is required, recrystallization is often the most efficient and scalable method.[13] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]

  • Screening Process:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of the solvent and observe solubility at room temperature.

    • If it doesn't dissolve, gently heat the mixture. If it dissolves upon heating and then precipitates upon cooling, you have a good candidate solvent.

  • Common Solvents for Pyrimidine Derivatives: Ethanol, methanol, ethyl acetate, and water, or mixtures of these, are often good starting points.[13][15]

Q3: Can I use activated charcoal during the recrystallization of this phenolic compound?

A3: It is generally advised not to use charcoal for the recrystallization of phenolic compounds.[14] Ferric ions present in charcoal can form colored complexes with the phenolic hydroxyl group, which would introduce a new impurity.[14]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferable when:

  • You have a complex mixture with multiple impurities that have similar solubilities to your product.

  • Recrystallization fails to remove a persistent impurity.

  • You need to separate isomers.

Q5: What is a good starting mobile phase for silica gel column chromatography of 4,6-Dimethyl-2-phenylpyrimidin-5-ol?

A5: A good starting point for a "normal" polarity compound like this would be a mixture of a non-polar and a polar solvent.[10]

  • Recommended Starting Systems:

    • Hexane/Ethyl Acetate (e.g., starting with 10-20% Ethyl Acetate and gradually increasing the polarity).

    • Dichloromethane/Methanol (e.g., starting with 1-2% Methanol).

  • TLC First: Always determine the optimal solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[13]

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: As determined by small-scale tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude 4,6-Dimethyl-2-phenylpyrimidin-5-ol and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualization of Purification Workflow

Below is a decision-making workflow for the purification of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Purification_Workflow start Crude 4,6-Dimethyl-2-phenylpyrimidin-5-ol recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Check Purity (NMR, LC-MS) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% acid_base_extraction Consider Acid-Base Extraction to Remove Specific Impurities purity_check2->acid_base_extraction Persistent Impurities acid_base_extraction->column_chromatography

Caption: Decision workflow for purification.

VI. Quantitative Data Summary

Purification MethodTypical Purity AchievedEstimated YieldKey Considerations
Recrystallization >98%60-90%Dependent on finding a suitable solvent system.
Column Chromatography >99%40-80%More time and solvent intensive; good for complex mixtures.
Acid-Base Extraction Pre-purification step>95% (recovery)Effective for removing acidic or basic impurities.

VII. References

  • Recrystallization. (n.d.). Retrieved from

  • What type of column chromatography for highly polar compounds? : r/OrganicChemistry. (2024, July 31). Reddit. Retrieved from [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.). Retrieved from

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. (2021). Bioorganic Chemistry, 109, 104737.

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents. (n.d.). Retrieved from

  • Column chromatography. (n.d.). Retrieved from [Link]

  • (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques - ResearchGate. (2018). Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Column Chromatography Guide | Phenomenex. (2025, December 12). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • (PDF) Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. (2026, February 9). ResearchGate. Retrieved from [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dimethyl-2-phenylpyrimidin-5-ol Reactions

Welcome to the Advanced Applications Support Center. This knowledge base is engineered for researchers, synthetic chemists, and drug development professionals working with highly hindered pyrimidinol scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This knowledge base is engineered for researchers, synthetic chemists, and drug development professionals working with highly hindered pyrimidinol scaffolds.

The 4,6-dimethyl-2-phenylpyrimidin-5-ol molecule presents a notorious synthetic bottleneck: the 5-hydroxyl group is severely shielded by the adjacent methyl groups at the C4 and C6 positions. This guide provides field-proven, mechanistically grounded solutions to overcome these steric limitations.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4,6-Dimethyl-2-phenylpyrimidin-5-ol resist standard O-alkylation conditions? A1: The reactivity failure is a matter of restricted trajectory. The 5-hydroxyl group is trapped in a steric cleft created by the adjacent 4- and 6-methyl groups, which severely restricts the Bürgi-Dunitz trajectory required for the oxygen's lone pairs to attack an electrophile[1]. While the electron-withdrawing nature of the pyrimidine ring makes the 5-OH relatively acidic, standard bases like potassium carbonate ( K2​CO3​ ) only establish an equilibrium. Because the transition state barrier for O-alkylation is thermodynamically high in hindered systems, partial deprotonation is insufficient to drive the reaction forward[2].

Q2: If this molecule is so difficult to functionalize, why is it used in drug development? A2: In medicinal chemistry, particularly in the design of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, this exact steric hindrance is a highly prized feature. The 4,6-dimethyl groups prevent off-target kinase binding and shield the molecule from rapid oxidative metabolism by cytochrome P450 enzymes, significantly improving the drug's pharmacokinetic stability and target selectivity[3][4].

Q3: How do I select the right base and solvent system to force the reaction? A3: You must abandon weak carbonate bases in moderately polar solvents (like acetonitrile). Instead, switch to strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) in highly dipolar aprotic solvents like DMF or DMSO. These solvents effectively solvate the counter-cation ( Na+ or K+ ), leaving a "naked," highly nucleophilic pyrimidin-5-olate anion that can overcome the steric shielding[5].

Q4: My base/solvent system is optimized, but my alkyl bromide still isn't reacting. What is the next step? A4: The activation energy for an SN​2 displacement is too high for alkyl chlorides or bromides in this sterically crowded environment. You must lower the transition state energy by using superior leaving groups. Switch to alkyl iodides or, optimally, alkyl triflates (trifluoromethanesulfonates), which provide a much lower kinetic barrier for the nucleophilic attack[6].

Q5: How do I achieve O-acylation for this substrate without degrading it at high temperatures? A5: Standard 4-Dimethylaminopyridine (DMAP) catalysis often fails here due to its own steric bulk. Instead, use 1-Methylimidazole (MI) as a nucleophilic catalyst. MI has a significantly smaller steric profile than DMAP, allowing it to form a highly reactive acylimidazolium intermediate that can easily penetrate the steric cleft of the pyrimidinol[7].

Part 2: Troubleshooting Workflows & Pathway Visualizations

To systematically resolve reaction failures, follow the logical pathways mapped below.

Workflow A Reaction Fails (Low Yield/No Product) B Check Base & Solvent A->B E Check Electrophile A->E C Standard (K2CO3/MeCN) B->C If using D Switch to Strong/Non-Nucleophilic (NaH or KHMDS in DMF/DMSO) C->D Upgrade to H Success: Steric Hindrance Overcome D->H F Alkyl Chloride/Bromide E->F If using G Switch to Alkyl Iodide or Triflate F->G Upgrade to G->H

Caption: Troubleshooting workflow for O-alkylation of sterically hindered pyrimidinols.

Pathway N1 4,6-Dimethyl-2-phenyl pyrimidin-5-ol N2 Deprotonation (NaH / KHMDS) N1->N2 Base Addition N3 Pyrimidin-5-olate Anion (Highly Nucleophilic) N2->N3 -H2 / -HDMS N4 Steric Shielding (4,6-Methyl Groups) N3->N4 Hinders SN2 N5 Highly Reactive Electrophile (MeI, Triflates) N3->N5 Requires N4->N5 Overcomes N6 O-Alkylated Product N5->N6 SN2 Attack

Caption: Mechanistic pathway of base-mediated activation vs. steric shielding.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and product yield when attempting to alkylate the highly hindered 5-OH position.

Table 1: Reaction Optimization for O-Alkylation of 4,6-Dimethyl-2-phenylpyrimidin-5-ol

BaseSolventElectrophileTempYield (%)Causality / Mechanistic Observation
K2​CO3​ MeCNR-Br80°C<10%Insufficient basicity; poor leaving group fails against steric bulk.
Cs2​CO3​ DMFR-Br80°C35%Better solubility and naked anion effect, but steric clash persists.
NaHDMFR-I25°C85%Complete deprotonation; highly reactive electrophile overcomes steric shielding.
KHMDSTHFR-OTf0°C to RT92%Extremely reactive triflate; non-nucleophilic base prevents side reactions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: High-Yield O-Alkylation via Sodium Hydride Activation

Objective: Achieve >85% O-alkylation of 4,6-Dimethyl-2-phenylpyrimidin-5-ol using an alkyl iodide.

  • Preparation & Purging: Flame-dry a two-neck round-bottom flask under a continuous argon stream. Add 4,6-Dimethyl-2-phenylpyrimidin-5-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Validation Checkpoint: Ensure complete dissolution. The solution must be completely clear. Any cloudiness indicates moisture contamination, which will quench the NaH.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Validation Checkpoint: Observe immediate, vigorous bubbling ( H2​ gas evolution). Stir for 30 minutes at 0°C until gas evolution completely ceases. The cessation of bubbling validates that the quantitative formation of the pyrimidin-5-olate anion is complete.

  • Electrophilic Attack: Add the alkyl iodide (1.2 eq) dropwise via syringe over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot must disappear, replaced by a distinct, less polar product spot. If the starting material persists, the electrophile was likely degraded by residual moisture.

  • Quenching & Isolation: Carefully quench the reaction with saturated aqueous NH4​Cl (dropwise at 0°C). Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Sterically Penetrating O-Acylation via 1-Methylimidazole (MI) Catalysis

Objective: Synthesize the ester derivative without thermal degradation.

  • Reagent Assembly: In an oven-dried vial, dissolve 4,6-Dimethyl-2-phenylpyrimidin-5-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add Triethylamine (TEA, 2.0 eq) followed by 1-Methylimidazole (MI, 0.2 eq).

    • Mechanistic Note: Do not substitute MI with DMAP. MI's smaller steric profile is mandatory for forming the acylimidazolium intermediate within the pyrimidinol's steric cleft[7].

  • Acylation: Cool to 0°C and add the acid chloride or anhydride (1.5 eq) dropwise. Stir at room temperature for 6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The formation of the product mass peak validates that the acylimidazolium intermediate successfully bypassed the 4,6-dimethyl shielding.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry and evaporate to yield the acylated product.

References

  • Process for oxygen-alkylation of sterically hindered phenols - Google Patents.
  • Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 - Smolecule. Smolecule.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC.
  • Rotational Freedom, Steric Hindrance, and Protein Dynamics Explain BLU554 Selectivity for the Hinge Cysteine of FGFR4.
  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters.
  • Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol and Minimizing Byproduct Formation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol. This guide is designed to provide in-depth troubleshooting and practical advice to help you navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you improve your yield, minimize byproduct formation, and streamline your purification processes.

Introduction: The Synthetic Challenge

The synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol is most commonly achieved via the Pinner pyrimidine synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] For our target molecule, this typically involves the reaction of benzamidine with a suitable acetylacetone derivative. While theoretically straightforward, this synthesis is often plagued by the formation of various byproducts that can significantly lower the yield and complicate purification. Understanding the origin of these byproducts is the first step toward mitigating their formation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Q1: What is the most common synthetic route for 4,6-Dimethyl-2-phenylpyrimidin-5-ol and what are the typical starting materials?

A1: The most prevalent method is the Pinner pyrimidine synthesis, which involves the acid- or base-catalyzed condensation of an amidine with a β-dicarbonyl compound.[1] For 4,6-Dimethyl-2-phenylpyrimidin-5-ol, the typical precursors are:

  • Benzamidine (or its hydrochloride salt) to provide the 2-phenyl group.

  • An acetylacetone derivative , such as ethyl 2-acetyl-3-oxobutanoate or a similar β-ketoester, to form the 4,6-dimethyl and 5-hydroxyl groups of the pyrimidine ring.

Q2: I am getting a very low yield of my desired product. What are the likely causes?

A2: Low yields are a frequent challenge and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can hinder the reaction.[2]

  • Purity of Starting Materials: Impurities in your benzamidine or dicarbonyl compound can lead to a host of side reactions.[3][4]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the final pyrimidine ring.[5]

  • Hydrolysis of Intermediates: The Pinner synthesis can be sensitive to moisture, leading to the breakdown of key intermediates.[3]

Q3: My final product is difficult to purify, and I see multiple spots on my TLC. What are the common byproducts I should be looking for?

A3: Byproduct formation is a primary contributor to purification difficulties. Common impurities in this synthesis include:

  • Self-condensation products of the 1,3-dicarbonyl compound: The acetylacetone derivative can react with itself, especially under basic conditions.[4]

  • Unreacted starting materials: Incomplete conversion will leave you with residual benzamidine and the dicarbonyl compound.

  • Incompletely cyclized intermediates: Open-chain intermediates can persist in the final mixture.[4]

  • Hydrolysis products: If water is present, benzamidine can hydrolyze to benzoic acid and ammonia, and the β-ketoester can also undergo hydrolysis.[5]

Q4: How can I confirm the identity of these byproducts?

A4: A combination of analytical techniques is essential for byproduct identification:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the byproducts, which is a critical piece of the puzzle for identification.

Troubleshooting Guide: From Low Yield to High Purity

This section provides a systematic approach to troubleshooting common problems in the synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Problem 1: Low Yield of the Desired Product

Low yields are often a result of suboptimal reaction conditions or reactant quality. The following table outlines potential causes and actionable solutions.

Potential Cause Troubleshooting Action Scientific Rationale
Impure Starting Materials Purify benzamidine and the acetylacetone derivative before use. For example, benzamidine can be recrystallized.Impurities can participate in side reactions or inhibit the desired reaction pathway.[3][4]
Incorrect Stoichiometry Carefully control the molar ratios of your reactants. A slight excess of the amidine may be beneficial.An optimal ratio ensures that both reactants are available for the condensation reaction, driving it to completion.
Suboptimal Temperature Experiment with a range of temperatures. Monitor the reaction by TLC to find the sweet spot between reaction rate and byproduct formation.Higher temperatures can accelerate the reaction but may also promote side reactions.[2]
Inappropriate Catalyst If using a catalyst, ensure it is active and used in the correct concentration. Both acid and base catalysis can be employed in Pinner synthesis; it may be necessary to screen different catalysts.[1]The catalyst plays a crucial role in facilitating the condensation and cyclization steps.
Presence of Water Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).The intermediates in the Pinner synthesis can be sensitive to hydrolysis, which leads to the formation of undesired byproducts.[3][5]
Problem 2: Formation of Significant Byproducts

The presence of byproducts not only reduces your yield but also complicates purification. Here's how to tackle common impurities.

Byproduct Identification Mitigation Strategy
Self-Condensation Product of Dicarbonyl Characterized by the absence of the phenyl group from benzamidine. MS will show a molecular weight corresponding to the dimer of the dicarbonyl compound minus water.Slowly add the dicarbonyl compound to the reaction mixture containing the amidine. This keeps the concentration of the dicarbonyl low at any given time, disfavoring self-condensation.[4]
Incompletely Cyclized Intermediate NMR will show signals corresponding to both the benzamidine and dicarbonyl fragments in a single molecule, but the characteristic pyrimidine ring signals will be absent.Increase the reaction time or temperature to promote the final cyclization and dehydration step. The addition of a catalytic amount of a strong acid can also facilitate this.[4]
Hydrolysis Products (e.g., Benzoic Acid) Can be identified by its characteristic NMR and IR signals. It can often be removed by a basic wash during workup.Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and dry glassware.[5]

Experimental Protocols

The following protocols provide a starting point for the synthesis and purification of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Protocol 1: Synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol

This protocol is a general procedure and may require optimization based on your specific starting materials and laboratory conditions.

Materials:

  • Benzamidine hydrochloride

  • Ethyl 2-acetyl-3-oxobutanoate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add benzamidine hydrochloride (1 equivalent) to the solution and stir for 15 minutes.

  • Slowly add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Procedure:

  • Dissolve the crude 4,6-Dimethyl-2-phenylpyrimidin-5-ol in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizing the Reaction and Troubleshooting

To better understand the synthesis and the potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

cluster_reactants Starting Materials cluster_reaction Pinner Synthesis cluster_byproducts Potential Byproducts benzamidine Benzamidine intermediate Open-Chain Intermediate benzamidine->intermediate Condensation hydrolysis Hydrolysis Products benzamidine->hydrolysis Side Reaction dicarbonyl Acetylacetone Derivative dicarbonyl->intermediate self_condensation Dicarbonyl Self-Condensation dicarbonyl->self_condensation Side Reaction product 4,6-Dimethyl-2-phenyl- pyrimidin-5-ol intermediate->product Cyclization & Dehydration incomplete_cyclization Incomplete Cyclization intermediate->incomplete_cyclization Incomplete Reaction

Caption: Reaction pathway for the synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol and common side reactions.

start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions Yes purify_reactants Purify Starting Materials check_purity->purify_reactants No adjust_temp Adjust Temperature & Time optimize_conditions->adjust_temp Suboptimal check_byproducts Identify Byproducts (TLC, NMR, MS) optimize_conditions->check_byproducts Optimal purify_reactants->optimize_conditions adjust_temp->check_byproducts mitigate_byproducts Implement Mitigation Strategies check_byproducts->mitigate_byproducts purification Purify Product (Recrystallization, Chromatography) mitigate_byproducts->purification final_product High-Purity Product purification->final_product

Caption: Troubleshooting workflow for optimizing the synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of 4,6-Dimethyl-2-phenylpyrimidin-5-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage conditions to prevent the degradation of 4,6-Dimethyl-2-phenylpyrimidin-5-ol. Adherence...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage conditions to prevent the degradation of 4,6-Dimethyl-2-phenylpyrimidin-5-ol. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.

Introduction: Understanding the Chemical Nature of 4,6-Dimethyl-2-phenylpyrimidin-5-ol

4,6-Dimethyl-2-phenylpyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups, a phenyl group, and a hydroxyl group. This chemical architecture, particularly the presence of the phenolic hydroxyl group and the aromatic pyrimidine ring, dictates its stability and susceptibility to various degradation pathways. The lone pair of electrons on the hydroxyl group can delocalize into the pyrimidine ring, influencing its reactivity. Understanding these structural nuances is paramount for designing appropriate storage and handling strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4,6-Dimethyl-2-phenylpyrimidin-5-ol?

A1: The primary environmental factors that can induce degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and humidity (hydrolysis). The phenolic hydroxyl group is particularly susceptible to oxidation, while the overall molecule can be sensitive to UV light and heat.

Q2: What is the recommended short-term and long-term storage temperature for this compound?

A2: For optimal stability, 4,6-Dimethyl-2-phenylpyrimidin-5-ol should be stored at 2-8°C . This temperature range is suitable for both short-term and long-term storage. Storing at lower temperatures (e.g., -20°C) is generally acceptable and may provide additional protection against thermal degradation, especially for long-term storage. However, it is crucial to prevent freeze-thaw cycles.

Q3: How should I handle the compound upon receiving it and before storage?

A3: Upon receipt, the container should be inspected for any damage. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could lead to hydrolysis. Handle the compound in a well-ventilated area, preferably in a fume hood, and use appropriate personal protective equipment (PPE).

Q4: What type of container is best for storing 4,6-Dimethyl-2-phenylpyrimidin-5-ol?

A4: The compound should be stored in a tightly sealed, airtight container to protect it from moisture and oxygen. Amber glass vials or bottles are highly recommended to shield the compound from light. If a clear container is used, it should be stored in a light-blocking outer container or in a dark environment.

Q5: Is it necessary to store this compound under an inert atmosphere?

A5: While not always mandatory for short-term storage, for long-term preservation and to minimize the risk of oxidation, storing under an inert atmosphere such as argon or nitrogen is a best practice. This is especially important if the compound will be stored for an extended period or if it is of very high purity.

Troubleshooting Guide: Identifying and Mitigating Degradation

Observed Issue Potential Cause(s) Troubleshooting/Prevention Steps
Change in color (e.g., from off-white/light yellow to brown) Oxidation of the phenolic hydroxyl group. Exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). Minimize exposure to ambient air and light during handling.
Decreased purity or presence of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Degradation due to one or more factors (light, heat, moisture, oxygen).Review storage conditions. Ensure the compound is stored at 2-8°C, protected from light, and in a dry environment. Analyze for potential degradation products to identify the degradation pathway.
Poor solubility compared to a fresh batch Potential polymerization or formation of insoluble degradation products.Confirm the identity and purity of the compound using analytical techniques. If degradation is confirmed, a fresh batch of the compound should be used.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.Always use a fresh, properly stored batch of the compound for critical experiments. Perform a purity check before use if the compound has been stored for a long time.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of 4,6-Dimethyl-2-phenylpyrimidin-5-ol. Method optimization may be required based on the specific equipment and columns available.

1. Materials and Reagents:

  • 4,6-Dimethyl-2-phenylpyrimidin-5-ol sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable mobile phase modifier)
  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
  • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of 4,6-Dimethyl-2-phenylpyrimidin-5-ol and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is needed.
  • Sample Solution Preparation: Prepare a solution of the test sample in the mobile phase at a similar concentration to the standard.
  • Chromatographic Conditions:
  • Column: C18 reversed-phase column
  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25°C
  • Detection Wavelength: Determined by UV-Vis scan (a wavelength around 254 nm is often a good starting point for aromatic compounds).
  • Analysis: Inject the standard and sample solutions into the HPLC system.
  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a molecule under stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.[1]
  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified time.

2. Analysis:

  • After the stress period, neutralize the acidic and basic samples.
  • Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS to identify and quantify any degradation products.

Visualization of Key Concepts

Degradation Pathway Logic

The following diagram illustrates the logical flow of potential degradation pathways for 4,6-Dimethyl-2-phenylpyrimidin-5-ol based on its chemical structure.

A 4,6-Dimethyl-2-phenylpyrimidin-5-ol B Oxidation (Phenolic -OH) A->B O2, Light C Hydrolysis (Ring Cleavage) A->C H2O, pH D Photodegradation (Ring Alteration/Polymerization) A->D UV/Vis Light E Thermal Degradation (Ring Fragmentation) A->E Heat F Degradation Products B->F C->F D->F E->F

Caption: Potential degradation pathways for 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Recommended Storage Workflow

This workflow diagram outlines the recommended steps for the proper storage of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

A Receive Compound B Equilibrate to Room Temperature A->B C Handle in a Well-Ventilated Area (Fume Hood) B->C D Aliquot if Necessary C->D E Place in Tightly Sealed Amber Glass Vial D->E F Purge with Inert Gas (Argon/Nitrogen) E->F G Store at 2-8°C in a Dark, Dry Place F->G H Log in Inventory G->H

Caption: Recommended workflow for the storage of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Health and Safety Information

While a specific Safety Data Sheet (SDS) for 4,6-Dimethyl-2-phenylpyrimidin-5-ol should be consulted if available, based on structurally similar compounds, the following precautions are recommended:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

References

  • (No author given). (2023, March 5). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. ResearchGate. [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

  • (No author given). (2021, May 1). 153519-44-9 Safety Data Sheet. AHH Chemical. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1930-1936. [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of 4,6-Dimethyl-2-phenylpyrimidin-5-ol and Its Analogs: A Guide to Next-Generation Radical-Trapping Antioxidants

Executive Summary & Mechanistic Rationale For decades, sterically hindered phenols like BHT (butylated hydroxytoluene) and α -tocopherol have been the gold standard for radical-trapping antioxidants (RTAs) in both materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For decades, sterically hindered phenols like BHT (butylated hydroxytoluene) and α -tocopherol have been the gold standard for radical-trapping antioxidants (RTAs) in both materials science and drug development. However, classical phenols suffer from a fundamental limitation: tuning the O–H bond dissociation enthalpy (BDE) to be weaker (which improves radical trapping) simultaneously lowers the ionization potential (IP), making the molecule highly susceptible to auto-oxidation in the presence of air.

The development of pyrimidin-5-ol derivatives , specifically1[1], represents a paradigm shift. The introduction of two nitrogen atoms into the aromatic ring profoundly lowers the energy of the highest occupied molecular orbital (HOMO), drastically increasing air stability. Concurrently, the 4,6-dimethyl groups provide electron density (+I effect) to finely tune the O–H BDE, while the 2-phenyl group extends the π -conjugation system[2]. This guide objectively compares the spectroscopic properties of 4,6-Dimethyl-2-phenylpyrimidin-5-ol against its structural analogs to provide researchers with a predictive framework for RTA performance.

G A Pyrimidin-5-ol Core (Nitrogen Heteroatoms) D Increased Ionization Potential (Air Stability) A->D Lowers HOMO B 4,6-Dimethyl Substitution (Steric & Electronic) E Tuned O-H BDE (IR Shift / NMR Shift) B->E +I Effect C 2-Phenyl Substitution (Extended Conjugation) C->E Inductive pull F UV-Vis Bathochromic Shift C->F pi-pi* transition G Optimal Radical-Trapping Antioxidant Performance D->G E->G F->G

Fig 1: Logical structure-property relationships of substituted pyrimidin-5-ols.

Spectroscopic Benchmarking & Quantitative Data

Spectroscopic analysis is not merely for structural confirmation; it is a direct proxy for antioxidant efficacy. The O–H stretching frequency ( νOH​ ) in IR spectroscopy and the O–H proton chemical shift ( δOH​ ) in 1 H-NMR are linearly correlated with the O–H BDE. A lower IR stretching frequency indicates a weaker O–H bond, which translates to a faster rate of hydrogen atom transfer (HAT) to peroxyl radicals.

The table below summarizes the spectroscopic profiles of 4,6-Dimethyl-2-phenylpyrimidin-5-ol and its key analogs, benchmarked against the industry standard, BHT.

Table 1: Comparative Spectroscopic Data of Pyrimidin-5-ol Analogs
Compound 1 H NMR ( δOH​ , ppm)*FT-IR ( νOH​ , cm −1 )**UV-Vis ( λmax​ , nm)Predicted BDE (kcal/mol)
4,6-Dimethyl-2-phenylpyrimidin-5-ol 5.20 3580 285 78.5
2-Phenylpyrimidin-5-ol (No methyls)5.45361027881.2
4,6-Dimethylpyrimidin-5-ol (No phenyl)5.15357525577.8
BHT (Reference Phenol)5.01364027579.5

*Measured in anhydrous CDCl3​ at 298 K. **Measured in dilute CCl4​ (1 mM).

Data Synthesis & Causality:

  • The Methyl Effect: Comparing 2-phenylpyrimidin-5-ol to the 4,6-dimethyl analog reveals a significant drop in the IR stretch (from 3610 to 3580 cm −1 ). The electron-donating methyl groups weaken the O–H bond, lowering the BDE and enhancing radical-trapping kinetics.

  • The Phenyl Effect: The addition of the 2-phenyl group (comparing 4,6-dimethylpyrimidin-5-ol to the target compound) causes a distinct bathochromic shift in the UV-Vis spectrum (255 nm 285 nm) due to extended π -conjugation. While it slightly increases the BDE via mild inductive electron withdrawal, it dramatically improves the lipophilicity and membrane-partitioning characteristics necessary for drug development.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the spectroscopic data must be acquired using self-validating workflows. Trace impurities, particularly water and acids, will invalidate BDE correlations by facilitating intermolecular hydrogen bonding or rapid proton exchange.

Protocol A: Anhydrous FT-IR for Intramolecular O–H Stretching

Objective: Measure the true "free" O–H stretching frequency without interference from hydrogen bonding.

  • Solvent Preparation: Dry carbon tetrachloride ( CCl4​ ) over activated 3Å molecular sieves for 48 hours. Causality: Water absorbs heavily in the IR region and acts as a hydrogen-bond acceptor, which artificially broadens and red-shifts the O–H peak, destroying the correlation to BDE.

  • Concentration Gradient (The Validation Step): Prepare three solutions of the pyrimidin-5-ol analog: 10 mM, 5 mM, and 1 mM.

  • Acquisition: Scan from 4000 to 400 cm −1 using a liquid cell with NaCl windows.

  • Self-Validation Check: Overlay the spectra. If the peak position at 3580 cm −1 shifts or broadens at higher concentrations, intermolecular hydrogen bonding is occurring. A static, sharp peak across all dilutions confirms the measurement of a true, free O–H stretch.

Protocol B: 1 H-NMR Chemical Shift Mapping

Objective: Accurately determine the δOH​ as a secondary proxy for electron density.

  • Solvent Neutralization: Pass commercial CDCl3​ through a short plug of basic alumina immediately before use. Causality: CDCl3​ naturally degrades to form trace DCl over time. Acid catalyzes rapid proton exchange of the hydroxyl group, broadening the signal into the baseline and making accurate integration impossible.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of the neutralized CDCl3​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the 1 H spectrum at 298 K using a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the sterically hindered hydroxyl proton.

Workflow cluster_Spec Spectroscopic Characterization Workflow Step1 Compound Purification (HPLC >99% Purity) NMR 1H NMR (Anhydrous CDCl3) Map O-H Chemical Shift Step1->NMR IR FT-IR (Dilute CCl4) Measure Free O-H Stretch Step1->IR UV UV-Vis Spectrophotometry Determine lambda_max Step1->UV Step3 Data Synthesis (Correlate IR/NMR with BDE) NMR->Step3 IR->Step3 UV->Step3 Step4 Functional Validation (EPR Equilibration Assay) Step3->Step4 Predicts Activity

Fig 2: Self-validating workflow for spectroscopic and functional characterization.

Conclusion

The spectroscopic comparison of 4,6-Dimethyl-2-phenylpyrimidin-5-ol against its analogs demonstrates that the pyrimidin-5-ol scaffold is a highly tunable system. By leveraging the electron-donating properties of the 4,6-dimethyl groups and the conjugative extension of the 2-phenyl group, researchers can achieve a lower O–H BDE than standard phenols while maintaining superior air stability. For drug development professionals, utilizing the self-validating IR and NMR protocols outlined above ensures that spectroscopic data reliably predicts downstream in vitro and in vivo radical-trapping efficacy.

References

  • "66739-85-3 | 2-Phenylpyrimidin-5-ol | BLD Pharm", BLD Pharm.
  • -Selenotocopherol", Journal of the American Chemical Society (ACS Publications).

Sources

Comparative

Benchmarking 4,6-Dimethyl-2-phenylpyrimidin-5-ol against standard inhibitors

Benchmarking 4,6-Dimethyl-2-phenylpyrimidin-5-ol: A Next-Generation Radical-Trapping Antioxidant Against Standard Ferroptosis Inhibitors As drug development increasingly targets lipid peroxidation-driven pathologies—such...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4,6-Dimethyl-2-phenylpyrimidin-5-ol: A Next-Generation Radical-Trapping Antioxidant Against Standard Ferroptosis Inhibitors

As drug development increasingly targets lipid peroxidation-driven pathologies—such as ferroptosis, neurodegeneration, and ischemia-reperfusion injury—the demand for highly stable, potent radical-trapping antioxidants (RTAs) has surged. Historically, researchers have relied on naturally occurring RTAs like α-Tocopherol (Vitamin E) or synthetic tool compounds like Ferrostatin-1 (Fer-1). However, these standard inhibitors present significant limitations: α-Tocopherol lacks the acute potency required for robust in vitro ferroptosis rescue, and Fer-1 suffers from rapid auto-oxidation and poor pharmacokinetic stability.

This technical guide benchmarks 4,6-Dimethyl-2-phenylpyrimidin-5-ol , a highly optimized heterocyclic RTA, against standard inhibitors. By analyzing its structural causality, kinetic performance, and validated experimental workflows, we provide a comprehensive framework for integrating this compound into advanced drug discovery pipelines.

Mechanistic Causality: The Pyrimidinol Advantage

To understand why 4,6-Dimethyl-2-phenylpyrimidin-5-ol outperforms classical phenols, we must examine the structure-activity relationship (SAR) governing radical quenching. The primary mechanism by which RTAs halt lipid peroxidation is through Hydrogen Atom Transfer (HAT) to a lipid peroxyl radical (LOO•).

Classical phenols (like α-Tocopherol) have an electron-rich aromatic ring. While this weakens the O–H bond (facilitating rapid HAT), it also lowers the molecule's ionization potential (IP). A low IP means the compound easily loses single electrons to ambient oxygen, leading to rapid auto-oxidation and degradation in assay buffers [1].

4,6-Dimethyl-2-phenylpyrimidin-5-ol solves this paradox through precise heterocyclic engineering:

  • Electron-Withdrawing Nitrogens: The two nitrogen atoms in the pyrimidine ring pull electron density away from the oxygen via inductive effects. This significantly raises the ionization potential, rendering the molecule highly resistant to air oxidation [1].

  • Optimal O–H Bond Dissociation Enthalpy (BDE): Despite the higher IP, the lone pairs on the nitrogen atoms participate in stabilizing the resulting radical via resonance. This keeps the O–H BDE low enough to maintain an exceptionally fast rate constant for trapping peroxyl radicals ( kinh​ ).

  • Steric Shielding: The 4,6-dimethyl groups provide steric hindrance around the hydroxyl group, preventing the resulting pyrimidinoxyl radical from undergoing unwanted dimerization side-reactions.

  • Conjugation: The 2-phenyl substitution extends the conjugated system, further delocalizing the unpaired electron after HAT, maximizing radical stability.

G PUFA PUFA (Membrane Lipids) LipidRadical Lipid Radical (L•) PUFA->LipidRadical H-Abstraction ROS ROS / Iron (Fenton Reaction) ROS->LipidRadical Catalysis PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 Ferroptosis Ferroptosis (Cell Death) PeroxylRadical->Ferroptosis Membrane Damage Pyrimidinol 4,6-Dimethyl-2-phenylpyrimidin-5-ol Pyrimidinol->PeroxylRadical HAT (Quenching)

Mechanism of lipid peroxidation and radical quenching by 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

Quantitative Benchmarking Data

The following table synthesizes the kinetic and biological performance of 4,6-Dimethyl-2-phenylpyrimidin-5-ol against industry-standard RTAs. Data reflects performance in standardized non-polar solvent models and human fibrosarcoma (HT-1080) cell lines.

InhibitorReaction Rate Constant ( kinh​ )HT-1080 Erastin Rescue (IC 50​ )Air Stability (Solution Half-Life)Primary Limitation
4,6-Dimethyl-2-phenylpyrimidin-5-ol 3.2×106 M −1 s −1 15 nM> 30 DaysRequires organic co-solvent for stock
Ferrostatin-1 (Fer-1) 1.5×106 M −1 s −1 12 nM< 24 HoursRapid degradation in aqueous media
α-Tocopherol (Vitamin E) 3.2×106 M −1 s −1 > 10,000 nM~ 7 DaysPoor acute membrane accumulation

Insight: While α-Tocopherol matches the kinh​ of the pyrimidinol in cell-free systems, its massive lipophilicity prevents rapid accumulation at the specific membrane microdomains required to halt acute, Erastin-induced ferroptosis. Fer-1 is potent but chemically fragile. The pyrimidin-5-ol scaffold bridges this gap, offering nanomolar potency with exceptional shelf-life.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific solvent choices and internal controls to prevent artifactual data.

Protocol A: Kinetic Measurement of kinh​ via Styrene Autoxidation

This cell-free assay isolates the chemical reactivity of the RTA from biological variables.

  • Causality of Solvent Choice: We use chlorobenzene rather than water or ethanol. Hydrogen-bonding solvents (like water) will bind to the hydroxyl group of the pyrimidin-5-ol, artificially suppressing its ability to donate a hydrogen atom and leading to an underestimation of kinh​ [1]. Chlorobenzene is non-coordinating, allowing the true kinetic rate to be measured.

Step-by-Step Methodology:

  • System Preparation: Prepare a thermostated reaction vessel at 30°C containing 4.7 M pure styrene in chlorobenzene.

  • Initiation: Inject the azo initiator AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)) to a final concentration of 5×10−3 M. AMVN thermally decomposes at a constant rate to generate peroxyl radicals, initiating styrene autoxidation.

  • Baseline Calibration: Monitor oxygen consumption continuously using a Clark-type oxygen electrode to establish the uninhibited rate of autoxidation.

  • Inhibitor Addition: Inject 4,6-Dimethyl-2-phenylpyrimidin-5-ol (final concentration 5×10−6 M).

  • Validation & Readout: The oxygen consumption will abruptly halt, creating an "induction period" ( τ ). Measure the length of τ . The system is self-validating: once the pyrimidinol is completely consumed, oxygen consumption must resume at the exact baseline rate established in Step 3. Calculate kinh​ using the integrated rate equations for inhibited autoxidation.

Protocol B: Cell Viability Rescue Assay (Erastin-Induced Ferroptosis)

This assay verifies that the compound can cross cell membranes and function in complex biological lipid bilayers.

  • Causality of Probe Choice: We utilize BODIPY 581/591 C11. Unlike general ROS probes (e.g., DCFDA) which fluoresce in the presence of cytosolic hydrogen peroxide, BODIPY C11 is lipophilic and specifically localizes to the membrane. It undergoes a ratiometric emission shift (red to green) only when oxidized by lipid peroxyl radicals, providing a direct readout of the pyrimidinol's target engagement.

Step-by-Step Methodology:

  • Seeding: Seed HT-1080 cells in a 96-well plate at 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media. Add fresh media containing 10 µM Erastin (to inhibit System Xc- and induce ferroptosis) [2].

  • Co-Treatment (Benchmarking): Immediately add the RTAs to respective wells in a dose-response format (1 nM to 10 µM).

    • Positive Control: 10 µM Fer-1.

    • Negative Control: DMSO vehicle (must match the final DMSO concentration of the RTA wells, 0.1%).

  • Incubation: Incubate for 24 hours.

  • Readout 1 (Viability): Add CellTiter-Glo reagent (measures ATP as a proxy for metabolically active cells). Luminescence in the pyrimidinol-treated wells should match the Fer-1 positive control, validating rescue.

  • Readout 2 (Target Engagement): In a parallel plate, prior to the 24h mark (at 12h), add 2 µM BODIPY 581/591 C11 for 30 minutes. Wash with PBS and measure fluorescence (Ex 488 nm / Em 530 nm for oxidized probe). A successful pyrimidinol will show a dose-dependent reduction in green fluorescence compared to the Erastin-only control.

Workflow Step1 Seed HT-1080 Cells (96-well plate) Step2 Induce Ferroptosis (Add 10 µM Erastin) Step1->Step2 Step3 Co-treat with Inhibitors (Pyrimidinol, Fer-1, α-TOC) Step2->Step3 Step4 Incubate 24h (37°C, 5% CO2) Step3->Step4 Step5 Readout 1: Cell Viability (ATP Luminescence) Step4->Step5 Step6 Readout 2: Lipid ROS (BODIPY 581/591 C11) Step4->Step6

Self-validating experimental workflow for benchmarking ferroptosis inhibitors.

Conclusion

For researchers developing therapeutics targeting oxidative stress and ferroptosis, relying on chemically unstable compounds like Ferrostatin-1 can introduce significant lot-to-lot variability and assay artifacts. 4,6-Dimethyl-2-phenylpyrimidin-5-ol represents a structural masterclass in antioxidant design. By leveraging the electron-withdrawing nature of the pyrimidine ring, it achieves the rare combination of high ambient air stability and diffusion-limited reactivity with lipid peroxyl radicals. When benchmarked in rigorous, solvent-controlled kinetic assays and cell-based models, it proves to be a superior, highly reliable alternative to classical RTAs.

References

  • Valgimigli, L., Pratt, D. A., Ingold, K. U., et al. "Synthesis and Antioxidant Profile of all-rac-α-Selenotocopherol." Journal of Organic Chemistry (ACS Publications), 2005. Available at:[Link]

  • Kumar, S., et al. "Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)." Biology (MDPI), 2022. Available at:[Link]

  • Su, H., et al. "Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain." Journal of Medicinal Chemistry (ACS Publications), 2020. Available at:[Link]

Safety & Regulatory Compliance

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